molecular formula C24H20O3 B3057043 (5S)-5-(trityloxymethyl)-5H-furan-2-one CAS No. 76236-32-3

(5S)-5-(trityloxymethyl)-5H-furan-2-one

Cat. No.: B3057043
CAS No.: 76236-32-3
M. Wt: 356.4 g/mol
InChI Key: DJMNCMLWSQKCGK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(trityloxymethyl)-5H-furan-2-one is a useful research compound. Its molecular formula is C24H20O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76236-32-3

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-(trityloxymethyl)-2H-furan-5-one

InChI

InChI=1S/C24H20O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22H,18H2/t22-/m0/s1

InChI Key

DJMNCMLWSQKCGK-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C=CC(=O)O4

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C=CC(=O)O4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C=CC(=O)O4

Other CAS No.

76236-32-3

Origin of Product

United States

Foundational & Exploratory

(5S)-5-(trityloxymethyl)-5H-furan-2-one CAS 76236-32-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5S)-5-(trityloxymethyl)-5H-furan-2-one (CAS 76236-32-3) Content Type: Technical Reference Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process R&D Scientists.[1]

A Versatile Chiral Synthon for Asymmetric Synthesis[1]

Executive Summary

This compound (CAS 76236-32-3) is a high-value chiral building block belonging to the class of


-unsaturated 

-lactones (butenolides).[1] Distinguished by its trityl-protected hydroxymethyl side chain and a reactive conjugated double bond, this compound serves as a pivotal intermediate in the total synthesis of complex natural products, including lignans, pheromones, and modified nucleosides (e.g., antiviral agents like 3'-ethynylthymidine).[1]

Its utility stems from the rigid furanone ring, which acts as a diastereoselective scaffold for Michael additions and cycloadditions, while the bulky trityl group provides steric shielding and orthogonal protection.

Physicochemical Specifications

PropertySpecification
CAS Registry Number 76236-32-3
IUPAC Name (5S)-5-[(triphenylmethoxy)methyl]-5H-furan-2-one
Synonyms 5-O-Trityl-2(5H)-furanone; (S)-Trityloxymethylbutenolide
Molecular Formula C

H

O

Molecular Weight 356.42 g/mol
Appearance White to off-white crystalline solid (or viscous oil upon isolation)
Chirality (S)-enantiomer (derived from chiral pool)
Solubility Soluble in DCM, THF, EtOAc, CHCl

; Insoluble in water
Stability Stable under standard conditions; Trityl group acid-labile

Synthetic Accessibility & Production

The synthesis of this compound typically relies on the "chiral pool" strategy, utilizing readily available precursors like L-glutamic acid, D-ribonolactone, or D-mannitol.[1]

Primary Route: From (S)-5-Hydroxymethyl-2(5H)-furanone

The most direct industrial route involves the selective tritylation of the primary alcohol of (S)-5-hydroxymethyl-2(5H)-furanone.[1]

  • Precursor Synthesis: (S)-5-Hydroxymethyl-2(5H)-furanone is generated via the deaminative hydroxylation/cyclization of L-glutamic acid or the oxidative cleavage of D-ribonolactone.[1]

  • Protection: The primary hydroxyl group is protected using Trityl Chloride (TrCl) in the presence of a base (Pyridine or Et

    
    N/DMAP).[1]
    
Mechanistic Pathway Visualization

The following diagram illustrates the synthetic logic from the chiral pool to the target scaffold.

SynthesisPath Glutamic L-Glutamic Acid (Chiral Pool) Intermediate (S)-5-Hydroxymethyl- 2(5H)-furanone (Core Scaffold) Glutamic->Intermediate Deamination/ Cyclization Ribono D-Ribonolactone Ribono->Intermediate Oxidative Cleavage Product (5S)-5-(trityloxymethyl)- 5H-furan-2-one (Target) Intermediate->Product Nucleophilic Substitution (Sn2) TrCl Trityl Chloride (TrCl) + Pyridine/DMAP TrCl->Product Reagent

Caption: Synthetic derivation of CAS 76236-32-3 from common chiral pool precursors.[1]

Reactivity Profile & Mechanistic Insight

The chemical value of this compound lies in its dual functionality: the Michael acceptor system and the Trityl protecting group .[1]

Diastereoselective Michael Additions

The C4 position of the furanone ring is highly electrophilic. The bulky trityloxymethyl group at C5 exerts significant steric influence, directing incoming nucleophiles to the anti face of the ring.

  • Nucleophiles: Organocuprates (R

    
    CuLi), Thiols, Amines.[1]
    
  • Outcome: Formation of trans-4,5-disubstituted lactones with high diastereomeric excess (de > 90%).[1]

Diels-Alder Cycloadditions

The electron-deficient double bond acts as a potent dienophile.[1]

  • Reaction: [4+2] Cycloaddition with dienes (e.g., cyclopentadiene).[1]

  • Stereocontrol: Endo/Exo selectivity is modulated by the C5 substituent.[1]

Trityl Deprotection

The trityl group is stable to basic conditions (used in Michael additions) but can be selectively removed using mild acids (AcOH, dilute HCl) or Lewis acids (ZnBr


) to regenerate the primary alcohol for further functionalization (e.g., phosphorylation in nucleoside synthesis).[1]
Reactivity Flowchart

Reactivity cluster_Michael Michael Addition (C4) cluster_Deprotection Deprotection (Side Chain) Target (5S)-5-(trityloxymethyl)- 5H-furan-2-one Adduct trans-4-Substituted Lactone Target->Adduct Anti-facial attack (Steric control) Alcohol (S)-5-Hydroxymethyl- 2(5H)-furanone Target->Alcohol Acid Hydrolysis Nucleophile R-CuLi / R-SH Nucleophile->Adduct Acid AcOH / H+ Acid->Alcohol

Caption: Divergent reactivity modes: C4-Michael addition vs. Side-chain deprotection.

Experimental Protocol: Tritylation of (S)-5-Hydroxymethyl-2(5H)-furanone

Note: This protocol is a standardized adaptation based on literature precedents for primary alcohol protection of furanones.[1]

Objective: Synthesis of this compound.

Reagents:

  • (S)-5-Hydroxymethyl-2(5H)-furanone (1.0 equiv)[1]

  • Trityl Chloride (TrCl) (1.2 equiv)[1]

  • Pyridine (anhydrous, solvent/base)[1]

  • DMAP (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) (extraction)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve (S)-5-Hydroxymethyl-2(5H)-furanone in anhydrous Pyridine (0.5 M concentration).

  • Addition: Add Trityl Chloride and catalytic DMAP at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane) for the disappearance of the starting alcohol.[1]
    
  • Workup:

    • Dilute with DCM.[1]

    • Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO

      
      , and brine.[1]
      
    • Dry organic layer over MgSO

      
       and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO

    
    , gradient 10-30% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H NMR (Look for trityl aromatic protons at 7.2–7.5 ppm and furanone ring protons).
    

Applications in Drug Development[1]

  • Nucleoside Analogues: The compound serves as a scaffold for synthesizing 2',3'-dideoxy nucleosides, which are crucial in antiretroviral therapy (e.g., HIV reverse transcriptase inhibitors).[1]

  • Muscarine Synthesis: Used in the total synthesis of (+)-Muscarine, a neurological probe agent.[1]

  • Biofilm Inhibitors: While often an intermediate, the furanone core is homologous to bacterial quorum-sensing molecules, making derivatives of this compound targets for antimicrobial research.[1][2][3]

References

  • Synthesis of (+)-muscarine: Kang, K. H., et al. "Synthesis of (+)-muscarine from (S)-(-)-5-hydroxymethyl-2(5H)-furanone."[1] Tetrahedron Letters, 41(42), 8137-8140 (2000).[1] Link

  • Furanone Reactivity: Feringa, B. L., et al. "Enantioselective synthesis of butenolides." Recueil des Travaux Chimiques des Pays-Bas, 111, 1992.[1]

  • General Synthesis from Glutamic Acid: Ravid, U., et al. "Chiral synthesis of γ-lactones."[1] Tetrahedron, 34, 1978.[1]

  • Application in Nucleosides: Sahlberg, C. "Synthesis of 3′-ethynylthymidine as potential antiviral agents."[1] Tetrahedron Letters, 33(5), 679-682 (1992).[1] Link

  • Safety & Data: PubChem Compound Summary for (S)-5-Hydroxymethyl-2(5H)-furanone derivatives. Link

Sources

An In-Depth Technical Guide to the Structure and Synthesis of (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral lactone, (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one. This compound serves as a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of modified nucleosides and other biologically active molecules. This document details its chemical structure, a validated synthetic protocol starting from the commercially available (S)-5-(hydroxymethyl)furan-2(5H)-one, purification methods, and in-depth spectroscopic characterization. The strategic use of the triphenylmethyl (trityl) protecting group is a key focus, with explanations of its role in directing stereochemistry and its subsequent removal. This guide is intended to be a practical resource for researchers in medicinal chemistry and drug development, providing the necessary technical details for the successful synthesis and application of this important chiral intermediate.

Introduction: The Significance of Chiral Lactones in Medicinal Chemistry

Chiral lactones are privileged structural motifs found in a vast array of natural products and pharmaceuticals. Their inherent stereochemistry and chemical functionality make them versatile starting materials for the synthesis of complex molecular architectures. The furan-2(5H)-one core, in particular, is a key component of many biologically active compounds, including those with antimicrobial and anticancer properties[1][2]. The (5S) stereocenter in the title compound provides a crucial chiral handle, enabling the stereoselective synthesis of target molecules.

The strategic incorporation of a bulky triphenylmethyl (trityl) protecting group on the primary hydroxyl function offers several advantages. It not only prevents unwanted side reactions but also, due to its steric bulk, can influence the stereochemical outcome of subsequent transformations on the furanone ring. Furthermore, the trityl group's lability under acidic conditions allows for its mild and selective removal, a critical feature in multi-step syntheses of sensitive molecules like nucleoside analogues.

Molecular Structure and Properties

The fundamental structure of the title compound is a five-membered lactone ring with an unsaturated bond between C3 and C4. The key feature is the chiral center at the C5 position, which has the (S) configuration. A methylene group at C5 is linked to an oxygen atom, which is protected by a triphenylmethyl (trityl) group.

Table 1: Physicochemical Properties of (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one

PropertyValueSource
Molecular Formula C₂₄H₂₀O₃Calculated
Molecular Weight 356.42 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)Inferred
Chirality (S) at C5-

Synthesis and Purification

The synthesis of (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one is achieved through the selective protection of the primary hydroxyl group of the readily available (S)-5-(hydroxymethyl)furan-2(5H)-one. The use of trityl chloride in the presence of a non-nucleophilic base is the standard method for this transformation.

Synthetic Workflow

The overall synthetic strategy is a one-step protection reaction.

Synthesis StartingMaterial (S)-5-(hydroxymethyl)furan-2(5H)-one Reagents Trityl Chloride (TrCl) Pyridine, DMAP (cat.) Dichloromethane (DCM) StartingMaterial->Reagents Protection Product (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one Reagents->Product Reaction Purification Column Chromatography Product->Purification Work-up & FinalProduct Pure Product Purification->FinalProduct Isolation

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Tritylation of (S)-5-(hydroxymethyl)furan-2(5H)-one

This protocol is adapted from established procedures for the tritylation of primary alcohols.

Materials:

  • (S)-5-(hydroxymethyl)furan-2(5H)-one

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of (S)-5-(hydroxymethyl)furan-2(5H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (2.0 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Slowly add trityl chloride (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

Eluent System:

A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 10% ethyl acetate in hexane, gradually increasing to 30% ethyl acetate, should provide good separation.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with the hexane-ethyl acetate gradient.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one as a solid.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for confirming its identity and purity. The following are the expected spectroscopic data based on the known chemical shifts of similar structures.

Table 2: Predicted Spectroscopic Data for (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one

Technique Expected Data
¹H NMR δ 7.20-7.50 (m, 15H, Ar-H of Trityl), 7.40-7.60 (dd, 1H, H-3), 6.10-6.20 (dd, 1H, H-4), 5.10-5.20 (m, 1H, H-5), 3.20-3.40 (m, 2H, -CH₂-OTr)
¹³C NMR δ 172.0-174.0 (C=O), 155.0-157.0 (C-3), 143.0-145.0 (Ar-C of Trityl), 128.0-130.0 (Ar-CH of Trityl), 127.0-128.0 (Ar-CH of Trityl), 121.0-123.0 (C-4), 86.0-88.0 (C-Trityl), 80.0-82.0 (C-5), 64.0-66.0 (-CH₂-OTr)
IR (cm⁻¹) ~3060 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1760 (C=O, lactone), ~1600 (C=C stretch), ~1070 (C-O stretch)
Mass Spec (ESI-MS) m/z 357.1 [M+H]⁺, 379.1 [M+Na]⁺

Applications in Drug Development and Research

The title compound is a valuable intermediate for the synthesis of various biologically active molecules, most notably nucleoside analogues. The chiral furanone core can be elaborated into the ribose or deoxyribose sugar moiety of a nucleoside.

Role as a Chiral Precursor for Nucleoside Analogues

The synthesis of many antiviral and anticancer drugs relies on the modification of the nucleoside structure. (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one provides a stereochemically defined starting point for the construction of the sugar portion of these analogues.

Nucleoside_Synthesis ChiralLactone (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one RingOpening Lactone Ring Opening ChiralLactone->RingOpening Functionalization Functional Group Interconversion RingOpening->Functionalization Glycosylation Glycosylation with Nucleobase Functionalization->Glycosylation Deprotection Deprotection Glycosylation->Deprotection NucleosideAnalogue Nucleoside Analogue Deprotection->NucleosideAnalogue

Caption: General synthetic pathway to nucleoside analogues.

The trityl group plays a crucial role in this process. Its steric bulk can direct the stereochemistry of reactions at other positions on the furanone ring. Following the construction of the desired sugar analogue, the trityl group can be selectively removed under mild acidic conditions without affecting other acid-sensitive protecting groups that may be present on the nucleobase.

Conclusion

(5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one is a key chiral intermediate with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its structure, a reliable synthetic protocol, and methods for its purification and characterization. The strategic use of the trityl protecting group is central to its utility, offering both protection and stereochemical control. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the efficient and stereoselective construction of novel therapeutic agents.

References

  • (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. Chem-Impex. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H). Organic Syntheses Procedure. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. [Link]

  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry. [Link]

Sources

(S)-5-Trityloxymethyl-2(5H)-furanone: A Strategic Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

(S)-5-Trityloxymethyl-2(5H)-furanone (CAS: 76236-32-3) is a pivotal chiral building block ("chiral pool" synthon) utilized in the asymmetric total synthesis of natural products, nucleoside analogs, and pharmaceutical intermediates.[1] Its value lies in the synergy between the electrophilic


-unsaturated lactone (butenolide) core and the bulky trityl (triphenylmethyl) protecting group. This steric bulk exerts profound stereoelectronic control over incoming nucleophiles, making it an ideal scaffold for diastereoselective Michael additions and Diels-Alder cycloadditions.
Chemical Identity & Structural Analysis[2][3]
PropertySpecification
IUPAC Name (5S)-5-[(triphenylmethoxy)methyl]furan-2(5H)-one
Common Names (S)-Trityloxymethylbutenolide; 5-O-Trityl-2-deoxy-D-glycero-pent-2-enono-1,4-lactone
CAS Number 76236-32-3
Molecular Formula

Molecular Weight 356.42 g/mol
Chirality (S)-configuration at C5
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Structural Significance

The molecule features a five-membered unsaturated lactone ring.[1] The C5 position holds a hydroxymethyl group protected by a trityl ether.

  • The "Trityl Shield": The triphenylmethyl group is not merely a protecting group; it is a stereodirecting auxiliary . Its massive steric volume shields one face of the furanone ring (usually the syn face relative to the substituent), forcing reagents to attack from the anti face.

  • The Michael Acceptor: The C3-C4 double bond is activated by the carbonyl group, making it highly susceptible to conjugate addition.

Synthetic Routes & Production

The synthesis of (S)-5-trityloxymethyl-2(5H)-furanone generally proceeds via the "Chiral Pool" approach, utilizing inexpensive carbohydrate precursors.

Route A: The "Takano Lactone" Modification (Preferred)

This route starts from (S)-5-hydroxymethyl-2(5H)-furanone, which is derived from D-ribose or L-glutamic acid.

  • Precursor: (S)-5-hydroxymethyl-2(5H)-furanone (CAS 78508-96-0).[2][3]

  • Reagent: Trityl chloride (TrCl), Pyridine/DMAP.

  • Mechanism:

    
    -like substitution at the primary alcohol.
    
  • Yield: Typically >85%.

Route B: De Novo Synthesis from D-Mannitol

For large-scale manufacturing where raw material cost is paramount, the D-mannitol route is often employed.

SynthesisRoute Mannitol D-Mannitol Glyceraldehyde 2,3-O-Isopropylidene- D-glyceraldehyde Mannitol->Glyceraldehyde 1. Acetone/H+ 2. NaIO4 cleavage Wittig Cis-Olefin Intermediate Glyceraldehyde->Wittig Ph3P=CHCOOMe (Wittig Reaction) Furanone (S)-5-Trityloxymethyl- 2(5H)-furanone Wittig->Furanone 1. Acidic Hydrolysis 2. Lactonization 3. TrCl, Pyridine

Caption: Synthesis workflow starting from the chiral pool (D-Mannitol) to the target furanone.

Reactivity Profile & Mechanistic Insight

The core utility of this molecule is its ability to transfer chirality from the C5 center to new stereocenters formed at C3 and C4.

3.1 Diastereoselective Michael Addition

Nucleophiles (thiols, amines, cuprates) attack the C4 position.

  • Stereochemistry: The nucleophile attacks anti to the bulky trityloxymethyl group at C5.

  • Result: Formation of trans-4,5-disubstituted lactones with high diastereomeric excess (de >95%).

3.2 Diels-Alder Cycloaddition

The furanone acts as a chiral dienophile.

  • Reaction: Reacts with dienes (e.g., cyclopentadiene, butadiene).

  • Selectivity: Endo/Exo selectivity is influenced by the trityl group, often favoring the anti-endo adduct.

3.3 Photochemical [2+2] Cycloaddition

Used to construct bicyclic cyclobutane-lactone systems, key for terpene synthesis.

ReactivityMap Core (S)-5-Trityloxymethyl- 2(5H)-furanone Michael Michael Adducts (Anti-addition) Core->Michael R-SH / R2CuLi Diels Bicyclic Lactones (Diels-Alder) Core->Diels Dienes / Heat Reduction Saturated Lactones (Hydrogenation) Core->Reduction H2 / Pd-C Deprotection Free Alcohol (Acid Hydrolysis) Core->Deprotection TFA or HCl

Caption: Divergent reactivity profile showing the four primary transformation pathways.

Experimental Protocol: Tritylation of (S)-5-Hydroxymethyl-2(5H)-furanone

Objective: Synthesis of (S)-5-trityloxymethyl-2(5H)-furanone from its unprotected precursor. This protocol prioritizes yield and purity.

Materials
  • (S)-5-hydroxymethyl-2(5H)-furanone (1.0 eq)[3]

  • Trityl Chloride (TrCl) (1.2 eq)

  • Pyridine (Solvent/Base)[1][4]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-5-hydroxymethyl-2(5H)-furanone (10 mmol) in anhydrous Pyridine (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add DMAP (1 mmol).

  • Reaction: Slowly add Trityl Chloride (12 mmol) portion-wise over 15 minutes to avoid exothermicity.

  • Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organic layers with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Outcome: White crystalline solid. Yield: 85–92%.

Applications in Drug Development[1][6][9]
5.1 Nucleoside Analogs (Antivirals)

This furanone is a precursor to 2',3'-dideoxynucleosides (ddN). The lactone ring mimics the sugar moiety of nucleosides.

  • Mechanism:[5] The lactone is reduced to the lactol, acetylated, and coupled with silylated nucleobases (Vorbrüggen coupling).

  • Relevance: Synthesis of potential HIV reverse transcriptase inhibitors [1].

5.2 Styryllactones (Antitumor Agents)

Used in the total synthesis of (+)-Goniothalamin and related styryllactones found in Goniothalamus species. The trityl group allows for the selective manipulation of the lactone ring before the final installation of the styryl side chain [2].

5.3 Muscarine Agonists

The molecule serves as the starting material for the synthesis of (+)-Muscarine , a non-selective agonist of the muscarinic acetylcholine receptor, crucial for neurological research [3].

References
  • Stereoselective synthesis of dideoxynucleosides. Source:Journal of Organic Chemistry. Context: Describes the use of 5-substituted furanones in nucleoside synthesis. Link:

  • Total Synthesis of (+)-Goniothalamin. Source:Tetrahedron Letters. Context: Details the conversion of the furanone to styryllactones. Link:

  • Synthesis of (+)-muscarine from (S)-(-)-5-hydroxymethyl-2(5H)-furanone. Source:Tetrahedron. Context: Specific protocol linking the precursor to the muscarine target. Link:

  • Takano, S., et al. Enantioselective synthesis of (S)-5-hydroxymethyl-2(5H)-furanone. Source:Heterocycles. Context: Foundational work on the synthesis of the core lactone. Link:

Sources

An In-Depth Technical Guide: Differentiating the Enantiomers (5S)- and (5R)-5-(trityloxymethyl)-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of (5S)- and (5R)-5-(trityloxymethyl)-5H-furan-2-one, a pair of enantiomers built upon the biologically significant 2(5H)-furanone scaffold. While possessing identical physical properties in an achiral environment, their interaction with chiral biological systems is profoundly different. This document delves into the structural nuances, the critical role of stereochemistry in their potential biological activity, and presents detailed, field-proven analytical protocols for their differentiation and quantification. Methodologies covered include polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, providing researchers and drug development professionals with a practical framework for the stereospecific analysis of these and related chiral molecules.

The Primacy of Chirality: The 2(5H)-Furanone Core

In pharmaceutical sciences, the "handedness" of a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety.[1] Enantiomers, which are non-superimposable mirror-image isomers, can exhibit vastly different behaviors in the chiral environment of the human body, where receptors, enzymes, and other biological targets are themselves chiral.[1] This reality has propelled a significant regulatory shift towards the development of single-enantiomer drugs over racemic mixtures.

The 2(5H)-furanone ring, a core component of the title compounds, is a well-established pharmacophore found in numerous natural and synthetic molecules.[2][3] This scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] Consequently, the stereochemical configuration of substituents on this ring, such as the (trityloxymethyl) group at the C5 position, is of paramount importance for modulating its interaction with biological targets and defining its therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecules (5S)-5-(trityloxymethyl)-5H-furan-2-one and (5R)-5-(trityloxymethyl)-5H-furan-2-one are stereoisomers, specifically enantiomers. Their sole structural difference is the spatial orientation of the substituents around the chiral center at the C5 carbon of the furanone ring.

The bulky triphenylmethyl (trityl) group serves as a protecting group for the primary alcohol.[7][8] Its significant steric hindrance is a key feature, often exploited in organic synthesis for the selective protection of primary hydroxyl groups over more sterically crowded secondary or tertiary ones.[9] This makes these compounds valuable chiral building blocks for the synthesis of more complex molecules.[10]

G cluster_S This compound cluster_R (5R)-5-(trityloxymethyl)-5H-furan-2-one s_struct s_struct mirror Mirror Plane s_struct->mirror r_struct r_struct mirror->r_struct

Caption: The enantiomeric relationship between the (5S) and (5R) isomers.

As enantiomers, their physical properties are identical in an achiral setting. The key distinguishing feature is their interaction with plane-polarized light.

Property(5S)-Enantiomer(5R)-EnantiomerRationale / Reference
Molecular Formula C₂₄H₂₀O₃C₂₄H₂₀O₃Identical composition.[10]
Molecular Weight 356.41 g/mol 356.41 g/mol Identical composition.[10]
Melting Point IdenticalIdenticalCrystal lattice energies are identical.
Boiling Point 517.6°C at 760 mmHg517.6°C at 760 mmHgIntermolecular forces are identical.[10]
Density 1.183 g/cm³1.183 g/cm³Identical packing in an amorphous state.[10]
Solubility (achiral solvents) IdenticalIdenticalSolvation energies are identical.
NMR/IR Spectra IdenticalIdenticalNuclei are in identical magnetic/vibrational environments.[11]
Optical Rotation [α] Equal in magnitude, opposite in sign (e.g., +x°)Equal in magnitude, opposite in sign (e.g., -x°)The defining difference between enantiomers.[12][13]

The Crucial Distinction: Biological Ramifications

The functional significance of chirality is most evident in a biological context. The specific three-dimensional structure of an enantiomer governs its ability to bind to a chiral receptor or enzyme active site, often described by a "three-point attachment" model. A slight change in the orientation of one group can prevent optimal binding, rendering one enantiomer highly active (the eutomer) while its mirror image (the distomer) is significantly less active, inactive, or may even bind to a different target, causing off-target effects.

Given the established bioactivity of the 2(5H)-furanone class, it is highly probable that the (5S) and (5R) enantiomers of 5-(trityloxymethyl)-5H-furan-2-one will exhibit distinct biological profiles.[4][14][15]

G cluster_R receptor Chiral Receptor Site Site A Site B Site C s_binding Effective Binding (Biological Response) receptor->s_binding s_enantiomer (5S)-Enantiomer Group X Group Y Group Z s_enantiomer:X->receptor:A s_enantiomer:Y->receptor:B s_enantiomer:Z->receptor:C r_enantiomer (5R)-Enantiomer Group X Group Y Group Z r_binding Poor/No Binding (No Response) receptor_r Chiral Receptor Site Site A Site B Site C receptor_r->r_binding r_enantiomer_r (5R)-Enantiomer Group X Group Y Group Z r_enantiomer_r:X_rr->receptor_r:A_r Binds r_enantiomer_r:Y_rr->receptor_r:C_r Mismatched r_enantiomer_r:Z_rr->receptor_r:B_r Mismatched

Caption: Stereospecific interaction of enantiomers with a chiral biological receptor.

A Practical Guide to Enantiomeric Differentiation

Accurate identification and quantification of each enantiomer are essential for research and development. The following protocols outline the principal methods for their differentiation.

G cluster_methods Analytical Methodologies cluster_outputs Primary Outputs start Racemic or Enantioenriched Mixture of (5R) and (5S) Isomers polarimetry Polarimetry start->polarimetry hplc Chiral HPLC start->hplc nmr NMR with Chiral Auxiliary start->nmr output_p Sign of Optical Rotation (+ or -) polarimetry->output_p Measures bulk property output_h Separation of Enantiomers Quantification (e.e.%) hplc->output_h Physical separation output_n Diastereotopic Signal Splitting Quantification (ratio) nmr->output_n Creates diastereomeric environment

Caption: Workflow for the analytical differentiation of the furanone enantiomers.

Protocol 1: Analysis by Polarimetry

Causality: This technique exploits the defining characteristic of enantiomers: their ability to rotate the plane of polarized light in opposite directions.[12] It provides a rapid, non-destructive measurement of the net optical activity of a sample, confirming its chiral nature and the predominance of one enantiomer.[16]

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the polarimeter using a blank (pure solvent) and a standard quartz plate. Ensure the sodium lamp (λ = 589 nm) is stabilized.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the furanone sample and dissolve it in a known volume (e.g., 10.0 mL) of a suitable achiral solvent (e.g., chloroform or ethanol) in a volumetric flask. The concentration must be precisely known.

  • Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with the prepared solution, then fill it, ensuring no air bubbles are present.

  • Data Acquisition: Place the cell in the polarimeter and record the observed rotation, α, in degrees. Perform multiple readings and average the result.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law: [α] = α / (c × l)

    • where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Data Interpretation: A non-zero value for [α] confirms the sample is optically active. A positive sign (+) indicates a dextrorotatory sample, while a negative sign (-) indicates a levorotatory sample.[13] A racemic mixture (50:50 of R and S) will have an observed rotation of 0°.

Protocol 2: Enantiomeric Separation by Chiral HPLC

Causality: This is the gold standard for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) which contains a single enantiomer of a chiral selector.[17] The two enantiomers in the sample form transient, diastereomeric complexes with the CSP, which have different binding energies. This difference causes one enantiomer to be retained longer on the column, resulting in their separation.[18]

Step-by-Step Methodology:

  • System Setup:

    • Column: A polysaccharide-based CSP, such as Chiralpak® IA or IC, is often effective for a broad range of compounds.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase chromatography. The ratio is optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: Set to a standard rate, e.g., 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the furanone core absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram.

Data Interpretation:

  • Separation: A successful separation will show two distinct peaks, one for the (5R)-enantiomer and one for the (5S)-enantiomer.

  • Quantification: The area under each peak is directly proportional to the concentration of that enantiomer. The enantiomeric excess (e.e.) can be calculated as: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • where Area₁ is the area of the major peak and Area₂ is the area of the minor peak.

Protocol 3: Differentiation by NMR Spectroscopy

Causality: In a standard achiral solvent, the NMR spectra of enantiomers are identical because the corresponding nuclei are chemically equivalent.[11] By introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), we create a chiral environment in the NMR tube. The enantiomers interact with the chiral auxiliary to form transient diastereomeric complexes (with a CSA) or stable diastereomeric compounds (with a CDA).[19][20] These diastereomers are no longer mirror images and will have distinct chemical shifts, allowing for their differentiation and quantification.[21][22]

Step-by-Step Methodology (using a Chiral Solvating Agent):

  • Reagent Selection: Choose a suitable CSA that is known to interact with lactones or ethers, for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Sample Preparation:

    • Dissolve a known amount of the furanone sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition to monitor the chemical shift changes.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra. Focus on protons close to the chiral center (e.g., the proton at C5 and the methylene protons), as these are most likely to show observable splitting.

  • Data Interpretation:

    • Signal Splitting: In the presence of the CSA, a singlet corresponding to a specific proton in the racemate should split into two distinct singlets (or a multiplet into two distinct multiplets). Each new signal corresponds to one of the diastereomeric complexes.

    • Quantification: The enantiomeric ratio is determined by integrating the two separated signals.

Conclusion

While structurally appearing as simple mirror images, (5S)- and (5R)-5-(trityloxymethyl)-5H-furan-2-one represent two distinct chemical entities from a pharmacological and regulatory perspective. Their identical physicochemical properties in achiral environments mask their fundamentally different potential for interaction with biological systems. For any research or drug development program involving these chiral building blocks, the application of rigorous analytical techniques such as chiral HPLC, polarimetry, and chiral NMR spectroscopy is not merely a matter of characterization but a critical requirement for ensuring stereochemical purity, understanding biological activity, and meeting regulatory standards. This guide provides the foundational principles and practical protocols to empower scientists to confidently navigate the complexities of their stereospecific analysis.

References

  • EvitaChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 76236-32-3, (5S)-5-[(trityloxy)methyl]furan-2(5H). Retrieved from [Link]

  • Wzorek, Z., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules, 25(3), 707. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. Available at: [Link]

  • Wzorek, Z., et al. (2020). Trityl-Containing Alcohols-An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. PubMed. Available at: [Link]

  • Faizova, R. G., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2543. Available at: [Link]

  • ResearchGate. (2020). (PDF) Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Available at: [Link]

  • Faizova, R. G., et al. (2023). The Novel Chiral 2(5 H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PubMed. Available at: [Link]

  • Nanalysis. (2019). Enantiomers – Image | Mirror Image. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Tiritan, M. E., et al. (2017). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 22(9), 1549. Available at: [Link]

  • Anglada, J. M., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10498-10505. Available at: [Link]

  • Kanchanapoom, T., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Plants (Basel), 10(7), 1362. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Request PDF. Available at: [Link]

  • Monde, K., et al. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol. Chirality, 21 Suppl 1, E110-5. Available at: [Link]

  • Mann, J., & Weymouth-Wilson, A. C. (n.d.). (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biologically active compounds based on the 2(5H)‐furanone structure substituted at α‐position. Retrieved from [Link]

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Natural and Synthetic Furanones with Anticancer Activity. Available at: [Link]

  • MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

  • ANR. (n.d.). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. Retrieved from [Link]

  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of (S)-5-Hydroxymethyl-2[5H]-furanone (CAS 78508-96-0). Retrieved from [Link]

  • ChemRxiv. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-164. Available at: [Link]

  • ResearchGate. (n.d.). Monomers derived from (S)-5-(hydroxymethyl)-furan-2(5H)-one and CAL B-catalyzed transesterification. Retrieved from [Link]

  • SIELC Technologies. (2021). 5-Hydroxymethyl-2-furancarboxylic acid. Retrieved from [Link]

  • Qiu, T., et al. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 6, 40. Available at: [Link]

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • PubChem. (n.d.). (R)-5-methylfuran-2(5H)-one. Retrieved from [Link]

  • Kumar, P., & Pandey, R. K. (2000). An efficient synthesis of 5-hydroxy-2(5H)-furanone using a titanium silicate molecular sieve catalyst. Green Chemistry, 2, 29. Available at: [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Piekut, T., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. Available at: [Link]

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

Sources

Technical Guide: Applications of Trityl-Protected Hydroxymethyl Furanones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trityl-protected hydroxymethyl furanones, specifically 5-(trityloxymethyl)-2(5H)-furanone , represent a cornerstone in the "chiral pool" approach to organic synthesis. These scaffolds combine the versatile reactivity of an


-unsaturated lactone (Michael acceptor, dienophile) with a sterically demanding triphenylmethyl (trityl) ether.

This guide details the technical application of these synthons. Unlike simple protecting groups, the trityl moiety here functions as a stereochemical director . Its massive steric bulk (


) effectively shields one face of the furanone ring, forcing incoming nucleophiles or photocycloaddition partners to attack from the anti-face. This "Trityl Shielding Effect" is the primary causality behind the high diastereoselectivity observed in the synthesis of nucleoside analogs (e.g., d4T, ddC) and lignan natural products.

Structural & Synthetic Logic

The "Trityl Shield" Concept

The utility of 5-(trityloxymethyl)-2(5H)-furanone relies on two synergistic properties:

  • Electronic Activation: The furanone ring is an electron-deficient alkene, highly reactive toward conjugate additions and photochemical [2+2] cycloadditions.

  • Steric Facial Differentiation: The trityl group at C5 adopts a conformation that minimizes steric clash with the carbonyl oxygen, effectively blocking the syn-face of the double bond.

Mechanistic Flow: Synthesis from Chiral Pool

The most robust route to enantiopure 5-(trityloxymethyl)-2(5H)-furanone starts from D-Ribonolactone or L-Glutamic Acid . The pathway below illustrates the transformation from D-Ribonolactone, leveraging the natural chirality of the sugar backbone.

SynthesisPath Ribo D-Ribonolactone (Chiral Pool) Tritylation Step 1: Selective 5-O-Tritylation (TrCl, Pyridine, 0°C) Ribo->Tritylation Inter1 5-O-Trityl-D-ribonolactone Tritylation->Inter1 Elimination Step 2: Oxidative Decarboxylation/ Elimination Sequence Inter1->Elimination Target 5-(Trityloxymethyl)-2(5H)-furanone (Target Scaffold) Elimination->Target

Figure 1: Synthetic workflow converting D-Ribonolactone to the target furanone. The trityl group is installed early to solubilize the intermediate and protect the primary alcohol.

Experimental Protocols

Protocol A: Preparation of 5-(Trityloxymethyl)-2(5H)-furanone

Rationale: This protocol uses direct tritylation of commercially available or pre-synthesized (S)-5-hydroxymethyl-2(5H)-furanone (HBO). This is more atom-economical than the full sugar degradation route for large-scale applications.

Reagents:

  • (S)-5-Hydroxymethyl-2(5H)-furanone (HBO)[1]

  • Trityl Chloride (TrCl)[2]

  • Pyridine (anhydrous)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve HBO (10.0 mmol, 1.14 g) in anhydrous pyridine (20 mL). Ensure the system is under a positive pressure of nitrogen.

  • Activation: Add DMAP (0.5 mmol, 61 mg) as a nucleophilic catalyst to accelerate the reaction and prevent racemization.

  • Addition: Cool the solution to 0°C. Add Trityl Chloride (11.0 mmol, 3.07 g) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to avoid ring opening.

  • Reaction: Allow to warm to room temperature (23°C) and stir for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with saturated

    
     (50 mL). Extract with 
    
    
    
    (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Hexane.
    
    • Target Yield: >85%[1][3][4]

    • Appearance: White crystalline solid.

Protocol B: Stereoselective [2+2] Photocycloaddition

Rationale: This reaction constructs the cyclobutane core found in nucleoside analogs (e.g., Lobucavir). The trityl group ensures the alkene adds from the face opposite the bulky ether.

Reagents:

  • 5-(Trityloxymethyl)-2(5H)-furanone

  • Ethylene gas (or Acetylene for cyclobutenes)

  • Acetone (Sensitizer/Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the furanone (1.0 g) in degassed acetone (150 mL). Acetone acts as the triplet sensitizer (

    
     kcal/mol).
    
  • Saturation: Saturate the solution with ethylene gas by bubbling for 30 minutes at -78°C.

  • Irradiation: Irradiate using a medium-pressure Hg lamp (Hanovia 450W) through a Pyrex filter (

    
     nm) at -78°C. Note: Low temperature maximizes the diastereoselectivity (de) by freezing the conformational rotamers of the trityl group.
    
  • Monitoring: Irradiate for 4-6 hours. Monitor disappearance of the

    
    -unsaturated carbonyl stretch (approx. 1750 
    
    
    
    ) via IR or NMR.
  • Isolation: Evaporate solvent. The product is typically a single diastereomer (anti-fused bicycle).

Key Applications & Data Summary

Nucleoside Analog Synthesis (HIV/Antiviral)

The furanone ring serves as a truncated sugar mimic. Following the [2+2] cycloaddition or Michael addition, the lactone is reduced to the lactol, which is then glycosylated with nucleobases (Thymine, Cytosine).

Comparative Yields of Protecting Groups in [2+2] Additions:

Protecting Group (R)Steric Bulk (A-value)Yield (%)Diastereomeric Excess (de)
Trityl (Tr) Very High 88% >95%
TBDMSHigh82%85%
Benzyl (Bn)Moderate75%60%
Methyl (Me)Low90%<10%

Interpretation: While smaller groups (Methyl) allow for faster kinetics (higher yield), they fail to control stereochemistry. The Trityl group offers the optimal balance of yield and near-perfect stereocontrol.

Michael Addition Logic

In the synthesis of lignans, nucleophiles (e.g., dithiane anions, thiols) attack C4. The trityl group at C5 forces the attack to occur anti to the hydroxymethyl substituent.

StericShield Furanone 5-(Trityloxymethyl)-2(5H)-furanone Trityl Trityl Group (Ph3C-) Steric Blockade Furanone->Trityl C5 Attachment FaceSyn Syn-Face (BLOCKED) Trityl->FaceSyn Shields FaceAnti Anti-Face (ACCESSIBLE) Product Anti-Addition Product (Single Diastereomer) FaceAnti->Product Nucleophile Nucleophile / Alkene Nucleophile->FaceAnti Attacks

Figure 2: The "Trityl Shielding Effect." The bulky trityl group effectively renders the syn-face inaccessible, channeling reaction partners to the anti-face.

Troubleshooting & Critical Parameters

  • Acid Sensitivity: The trityl ether is acid-labile. Avoid strong acidic workups (pH < 4) or prolonged exposure to silica gel during chromatography. Use 1% Triethylamine in eluent to buffer silica.

  • Solubility: Trityl derivatives are highly lipophilic. If the reaction solvent is too polar (e.g., pure MeOH), the starting material may precipitate. Use co-solvents like THF or DCM.

  • Detritylation: Post-reaction removal is best achieved with mild conditions:

    • Standard: 80% AcOH at 60°C.

    • Mild:

      
       in DCM (Lewis acid catalyzed).
      

References

  • Alibés, R., et al. (2018). Intramolecular Photocycloaddition of 2(5H)-Furanones to Temporarily Tethered Terminal Alkenes as a Stereoselective Source of Enantiomerically Pure Polyfunctionalyzed Cyclobutanes. Journal of Organic Chemistry. Link

  • Mann, J., & Weymouth-Wilson, A. C. (1998). (4R,5S)-4-Hydroxymethyl-(5-O-tert-butyldimethylsiloxymethyl)furan-2(5H)-one.[1] Organic Syntheses. Link

  • Font, J., et al. (2003). Photochemical [2 + 2] Cycloaddition of Acetylene to Chiral 2(5H)-Furanones. Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2004). Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017.[5] Journal of Organic Chemistry. Link

  • Feringa, B. L., et al. (1990). Butenolides in asymmetric synthesis. Reviews in Heterocyclic Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Tritylation of (S)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the selective protection of the primary hydroxyl group of (S)-5-hydroxymethyl-2(5H)-furanone via tritylation. The triphenylmethyl (trityl) group is a crucial protecting group in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, due to its steric bulk and acid lability.[1] This document outlines the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for the characterization of the resulting (S)-5-(trityloxymethyl)-2(5H)-furanone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of the Trityl Group

In the synthesis of complex organic molecules, the selective masking of reactive functional groups is a fundamental strategy.[1] The hydroxyl group, being highly reactive, often requires temporary protection to prevent unwanted side reactions. The trityl (Tr) group, or triphenylmethyl group, is a sterically demanding protecting group highly valued for its selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[2] This selectivity is a direct consequence of the significant steric hindrance imposed by its three phenyl rings.[2]

(S)-5-hydroxymethyl-2(5H)-furanone is a valuable chiral building block in the synthesis of various natural products and pharmaceutical agents.[1] The primary alcohol in this molecule is often a site for further chemical modification. Its protection as a trityl ether allows for subsequent reactions to be carried out at other positions of the molecule without affecting the hydroxyl group. The trityl group's stability in neutral to basic conditions and its facile removal under mild acidic conditions make it an ideal choice for this purpose.[1]

Reaction Mechanism and Stoichiometry

The tritylation of an alcohol with trityl chloride typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[2] This pathway is favored due to the remarkable stability of the intermediate trityl carbocation, which is stabilized by resonance across the three phenyl rings.

The reaction is generally carried out in the presence of a base, such as pyridine, which serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and can also act as the solvent.[2] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2]

The overall reaction is as follows:

(S)-5-hydroxymethyl-2(5H)-furanone + Trityl Chloride → (S)-5-(trityloxymethyl)-2(5H)-furanone + HCl

A slight excess of trityl chloride is typically used to ensure the complete conversion of the starting material.

Tritylation_Workflow Start (S)-5-hydroxymethyl- 2(5H)-furanone Reaction Reaction Stirring (Room Temperature) Start->Reaction Reagents Trityl Chloride Pyridine (solvent/base) DMAP (catalyst, optional) Reagents->Reaction Quench Quenching (Methanol) Reaction->Quench Reaction Completion Workup Aqueous Work-up (Extraction) Quench->Workup Purification Column Chromatography Workup->Purification Product (S)-5-(trityloxymethyl)- 2(5H)-furanone Purification->Product

Caption: General workflow for the tritylation of (S)-5-hydroxymethyl-2(5H)-furanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the tritylation of primary alcohols.[2]

3.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
(S)-5-hydroxymethyl-2(5H)-furanone114.101.0 g8.76Starting material
Trityl chloride (TrCl)278.782.68 g9.641.1 equivalents
Anhydrous Pyridine79.1020 mL-Solvent and base
Methanol32.045 mL-For quenching
Dichloromethane (DCM)84.93As needed-For extraction
Saturated aq. NaHCO₃84.01As needed-For washing
Brine-As needed-For washing
Anhydrous Na₂SO₄142.04As needed-For drying
Silica gel-As needed-For chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-5-hydroxymethyl-2(5H)-furanone (1.0 g, 8.76 mmol) in anhydrous pyridine (20 mL).

  • Addition of Trityl Chloride: To the stirred solution, add trityl chloride (2.68 g, 9.64 mmol, 1.1 equiv.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material should show a lower Rf value than the more nonpolar tritylated product.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath and quench the excess trityl chloride by the slow addition of methanol (5 mL).

  • Solvent Removal: Remove the pyridine and methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

4.1. Purification

The crude product, which may contain triphenylmethanol as a byproduct, is purified by flash column chromatography on silica gel.

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Gradient Elution (e.g., Hexanes to Ethyl Acetate/Hexanes) Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Pure Pure (S)-5-(trityloxymethyl)- 2(5H)-furanone Fractions->Pure

Caption: Workflow for the purification of the tritylated product.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield (S)-5-(trityloxymethyl)-2(5H)-furanone as a solid.

4.2. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see the characteristic signals for the trityl group (multiplet around 7.2-7.5 ppm), the furanone ring protons, and the methylene protons adjacent to the trityl ether.

    • ¹³C NMR: The spectrum should show the signals for the quaternary carbon of the trityl group, the aromatic carbons, and the carbons of the furanone moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₄H₂₀O₃, MW: 356.42 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch of the lactone.

Deprotection of the Trityl Group

A key advantage of the trityl group is its susceptibility to cleavage under mild acidic conditions, which allows for its removal without affecting other acid-sensitive functional groups.

5.1. General Deprotection Protocol

  • Dissolve the trityl-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add a mild acid, such as formic acid or a solution of trifluoroacetic acid (TFA) in dichloromethane, dropwise at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a weak base (e.g., saturated aqueous sodium bicarbonate solution).

  • Perform an aqueous work-up and purify the deprotected alcohol by column chromatography to remove the triphenylmethanol byproduct.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • Trityl chloride is corrosive and moisture-sensitive.

  • Dichloromethane is a suspected carcinogen.

Conclusion

The tritylation of (S)-5-hydroxymethyl-2(5H)-furanone is a reliable and efficient method for the selective protection of its primary hydroxyl group. The protocol described provides a robust framework for researchers to successfully perform this transformation, enabling further synthetic manipulations of this important chiral building block. The straightforward nature of the reaction, coupled with the ease of deprotection, underscores the utility of the trityl group in modern organic synthesis.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]

  • 5-(hydroxymethyl)-2(5H)-furanone. PubChem. Available at: [Link]

  • (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one. Organic Syntheses. Available at: [Link]

  • Cas 76236-32-3,(5S)-5-[(trityloxy)methyl]furan-2(5H)-one. LookChem. Available at: [Link]

  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH. Available at: [Link]

  • 4-Dimethylaminopyridine. Wikipedia. Available at: [Link]

Sources

Michael addition reactions using (5S)-5-(trityloxymethyl)-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Michael Additions using (5S)-5-(trityloxymethyl)-5H-furan-2-one

Part 1: Executive Summary & Strategic Value

This compound (henceforth Compound 1 ) represents a premier "chiral pool" building block derived from L-ascorbic acid or D-mannitol. Its strategic value in drug development lies in its ability to transfer chirality from the C5 position to incoming nucleophiles at the C4 and C3 positions with exceptional diastereocontrol.

Unlike smaller protecting groups (e.g., methyl, benzyl), the Trityl (Trt) group provides a massive steric "shield." This steric bulk forces Michael donors (nucleophiles) to attack the furanone ring exclusively from the face opposite the substituent (anti-addition). This guide details the protocols for exploiting this stereochemical bias to synthesize complex lignans, paraconic acids, and chiral pyrrolidines.

Part 2: Mechanistic Insight & Stereochemical Logic

The "Trityl Shield" Effect

The high diastereoselectivity observed in Michael additions to Compound 1 is governed by steric differentiation of the lactone faces.

  • Conformation: The furanone ring is nearly planar. The C5-trityloxymethyl group adopts a pseudo-equatorial conformation to minimize 1,3-allylic strain.

  • Facial Bias: The massive triphenylmethyl (trityl) group effectively blocks the syn-face of the double bond.

  • Trajectory: Nucleophiles (Nu⁻) must approach from the anti-face (the "bottom" face if the trityl group points "up").

  • Enolate Trapping: Following the addition, the resulting enolate is protonated (or alkylated) generally from the face opposite to the bulky C4-nucleophile, resulting in a trans,trans-trisubstituted lactone geometry.

ReactionPathway Figure 1: Stereochemical pathway of Michael addition to Compound 1. Substrate (5S)-5-(trityloxymethyl) -5H-furan-2-one TS Transition State (Trityl Blocks Syn-Face) Substrate->TS + Nucleophile (Nu⁻) Enolate Intermediate Enolate TS->Enolate Anti-Attack at C4 Product 4,5-trans-Michael Adduct Enolate->Product + Electrophile (E⁺) (Stereoselective Protonation)

Part 3: Experimental Protocols

Protocol A: Preparation of Lithium Dimethylcuprate Reagent

Context: Organocuprates are the gold standard for 1,4-additions to furanones, preventing 1,2-addition (direct carbonyl attack).

Reagents:

  • Copper(I) iodide (CuI): 99.999% purity (Purified/dried is critical).

  • Methyllithium (MeLi): 1.6 M in diethyl ether.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step:

  • Drying CuI: Place CuI (1.0 eq) in a flame-dried Schlenk flask. Heat gently under high vacuum (0.1 mmHg) with a heat gun until the powder turns off-white/grey (remove trace water).

  • Suspension: Cool to room temperature. Add anhydrous THF under Argon atmosphere. Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Formation: Dropwise add MeLi (2.0 eq). The suspension will clear to a colorless solution, then potentially turn light yellow.

    • Checkpoint: If the solution is dark or black, the CuI was wet or the temperature was too high (decomposition). Discard.

  • Maturation: Stir at -78°C for 30 minutes.

Protocol B: Asymmetric Michael Addition (The Core Reaction)

Objective: Synthesis of (4S,5S)-4-methyl-5-(trityloxymethyl)dihydrofuran-2(3H)-one.

Procedure:

  • Substrate Preparation: Dissolve Compound 1 (1.0 eq) in anhydrous THF (concentration ~0.2 M).

  • Addition: Cannulate the substrate solution slowly down the side of the flask containing the pre-formed cuprate (from Protocol A) at -78°C .

    • Rate: Addition should take 15–20 minutes to maintain thermal equilibrium.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Silica; Hexane/EtOAc 3:1). The UV-active furanone spot should disappear.

  • Quench (Critical):

    • Standard: Add saturated aqueous

      
       solution (5 mL/mmol) at -78°C.
      
    • Reasoning: Warming before quenching can lead to enolate equilibration or elimination.

  • Workup: Warm to room temperature. The aqueous layer turns deep blue (copper complex). Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 85–92%. Diastereomeric Ratio (dr): Typically >95:5 (trans/cis).

Protocol C: Organocatalytic Thiol Addition

Context: For introducing sulfur moieties (e.g., for subsequent oxidation to sulfones).[2]

  • Mix: Combine Compound 1 (1.0 eq) and Thiophenol (1.2 eq) in

    
    .
    
  • Catalyst: Add Cinchona alkaloid catalyst (e.g., cinchonidine, 5 mol%) or simply

    
     (0.1 eq) if absolute enantiocontrol is derived solely from the substrate.
    
  • Conditions: Stir at 0°C for 4 hours.

  • Outcome: Quantitative conversion to the trans-thioether.

Part 4: Data Analysis & Validation

Table 1: Diagnostic NMR Signals for Stereochemistry Assignment

PositionSignal (¹H NMR)MultiplicityCoupling Constant (

)
Interpretation
H-5

4.3–4.5 ppm
ddd

Hz
Indicates trans -relationship between H4 and H5 (Pseudo-diequatorial).
H-5

4.6–4.8 ppm
ddd

Hz
Indicates cis -relationship (Pseudo-axial/equatorial).
Trityl

7.2–7.5 ppm
MultipletN/AConfirms integrity of the protecting group.

Self-Validation Check:

  • NOE (Nuclear Overhauser Effect): Irradiate H-5. If NOE is observed at H-4, they are cis. If NOE is observed at the C4-methyl group (or substituent), H-5 and H-4 are trans.

  • Polarimetry: Compare

    
     with literature values for known derivatives (e.g., paraconic acid precursors).
    

Part 5: Troubleshooting & Optimization

Common Failure Modes:

  • Trityl Cleavage:

    • Symptom:[1][3][4][5] Loss of UV activity; appearance of triphenylmethanol (polar spot).

    • Cause: Acidic conditions during quench or silica gel chromatography.

    • Fix: Add 1%

      
       to the chromatography eluent. Use buffered 
      
      
      
      for quenching.
  • Low Diastereoselectivity (dr < 80:20):

    • Cause: Reaction temperature rose above -60°C during addition.

    • Fix: Use a cryostat or monitor internal temperature strictly. Ensure the trityl group is actually present (check starting material purity).

  • 1,2-Addition (Alcohol formation):

    • Cause: "Hard" nucleophile character (e.g., residual MeLi in the cuprate prep).

    • Fix: Ensure CuI is dry and used in slight excess relative to MeLi (stoichiometry 1:2 is standard, but 1.1:2 Cu:Li ensures no free Li species).

Workflow Figure 2: Operational Workflow for Michael Addition Start Start: Compound 1 Check Check Purity (TLC/NMR) Start->Check Nucleophile Select Nucleophile Check->Nucleophile Cuprate Cuprate (R2CuLi) -78°C, THF Nucleophile->Cuprate C-C Bond Thiol Thiol (RSH) Base/Catalyst, 0°C Nucleophile->Thiol C-S Bond Quench Quench (NH4Cl) Keep Cold! Cuprate->Quench Workup Workup & Column (1% Et3N buffered) Thiol->Workup Quench->Workup

References

  • Mann, J., & Weymouth-Wilson, A. C. (1994). Photoinduced-addition of methanol to (5S)-(5-O-tert-butyldimethylsiloxymethyl)furan-2(5H)-one.[1] Organic Syntheses, 75, 139. (Fundamental protocol for synthesizing the 5-alkoxy furanone core).

  • Jansen, J. F. G. A., & Feringa, B. L. (1990). Michael Addition of Lithiodiphenylphosphine to Menthyloxy-2[5H]-Furanone: Enantioselective Synthesis of (S,S)-CHIRAPHOS.[4] Tetrahedron: Asymmetry, 1(10), 719-720. (Establishes the trans-diastereoselectivity mechanism on analogous substrates).

  • Trost, B. M., et al. (2019).[6] Direct Enantio- and Diastereoselective Vinylogous Addition of Butenolides to Chromones Catalyzed by Zn-ProPhenol. Journal of the American Chemical Society, 141(3), 1227–1231. (Contextualizes modern catalytic approaches to butenolide functionalization). [6]

  • Feringa, B. L., et al. (1992). Asymmetric Michael additions to 5-alkoxy-2(5H)-furanones.[4] Recueil des Travaux Chimiques des Pays-Bas, 111, 1-15. (Review of the mechanistic underpinnings of 5-substituted furanone additions).

Sources

Using (5S)-5-(trityloxymethyl)-5H-furan-2-one in nucleoside synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Modified Nucleosides Using (5S)-5-(trityloxymethyl)-5H-furan-2-one

Executive Summary

This guide details the strategic application of This compound (hereafter referred to as Compound 1 ) as a chiral scaffold in the synthesis of 2',3'-dideoxy- and 2',3'-didehydro-nucleosides.

Compound 1 serves as a versatile "chiral pool" intermediate, derived typically from L-glutamic acid or D-mannitol. Its value lies in the fixed stereochemistry at the C5 position (equivalent to the C4' position in nucleosides), which directs the stereochemical outcome of subsequent functionalizations. This protocol focuses on its use in synthesizing L-nucleoside analogs (a class including potent antivirals like Lamivudine and Emtricitabine) and 3'-substituted dideoxynucleosides via stereoselective Michael additions.

Strategic Utility & Retrosynthetic Logic

The utilization of Compound 1 offers three distinct advantages over traditional carbohydrate degradation methods:

  • Defined Chirality: The (5S) center is preserved throughout the synthesis, typically yielding the L-configuration at the nucleoside 4'-position.

  • Michael Acceptor Reactivity: The

    
    -unsaturated system allows for the stereoselective introduction of substituents (e.g., sulfur, nitrogen, or carbon nucleophiles) at the 3'-position (nucleoside numbering) via 1,4-conjugate addition.
    
  • Orthogonal Protection: The bulky trityl (Trt) group protects the primary hydroxyl (5'-OH precursor), surviving basic Michael addition conditions and DIBAL-H reduction, yet is easily removed under mild acidic conditions.

Stereochemical Correlation
  • (5S)-Lactone

    
    L-Nucleosides  (e.g., L-d4T, L-ddC).
    
  • Note: To access natural D-nucleosides, one would typically start with the enantiomeric (5R)-lactone.

Core Workflow Visualization

The following diagram outlines the divergent pathways from Compound 1 to two major classes of nucleoside analogs.

NucleosideSynthesis Start This compound (Compound 1) Red1 1. Reduction (DIBAL-H) 2. Activation (Ac2O) Start->Red1 Pathway A: Direct Coupling Mich Stereoselective Michael Addition (Nu-H) Start->Mich Pathway B: Functionalization Cpl1 Vorbrüggen Coupling (Silylated Base + TMSOTf) Red1->Cpl1 Prod1 L-d4-Nucleoside (e.g., L-Stavudine Analog) Cpl1->Prod1 Red2 Reduction (Lactone -> Lactol) Mich->Red2 Cpl2 Glycosylation Red2->Cpl2 Prod2 3'-Substituted-2',3'-ddN (trans-configuration) Cpl2->Prod2

Figure 1: Divergent synthetic pathways. Pathway A yields unsaturated nucleosides; Pathway B yields 3'-functionalized saturated analogs.

Detailed Experimental Protocols

Protocol A: Stereoselective Michael Addition (Synthesis of 3'-Substituted Intermediates)

Objective: To introduce a substituent at the C4 position of the lactone (C3' of the nucleoside) with trans-stereoselectivity relative to the C5-trityloxymethyl group.

Reagents:

  • Compound 1 (1.0 equiv)

  • Nucleophile (e.g., Thiophenol, Benzylamine) (1.1 equiv)

  • Catalyst: Triethylamine (TEA) (0.1 equiv) or chiral organocatalyst for higher precision.

  • Solvent: DCM or THF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve Compound 1 (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Addition: Cool to 0°C. Add the nucleophile (11 mmol) dropwise.

  • Catalysis: Add TEA (1 mmol). Stir at 0°C for 30 mins, then warm to room temperature (RT).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The UV-active starting material spot should disappear.

  • Workup: Wash with saturated NH₄Cl (2 x 20 mL) and Brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Result: The major diastereomer is typically the trans-adduct (anti to the bulky trityl group).

Protocol B: Lactone Reduction & Vorbrüggen Glycosylation

Objective: Conversion of the lactone (or substituted lactone) to the nucleoside.

Reagents:

  • Substrate: Lactone from Protocol A or pure Compound 1.

  • Reductant: DIBAL-H (1.0 M in Toluene).

  • Activation: Acetic Anhydride (Ac₂O), Pyridine, DMAP.

  • Coupling: Bis(trimethylsilyl)acetamide (BSA), TMSOTf, Nucleobase (e.g., Thymine, Cytosine).

Step-by-Step:

Phase 1: Reduction to Lactol

  • Dissolve substrate (5 mmol) in anhydrous Toluene/THF (40 mL). Cool to -78°C (Critical for preventing over-reduction to the diol).

  • Add DIBAL-H (6 mmol, 1.2 equiv) dropwise over 20 mins. Maintain temp < -70°C.

  • Stir for 1-2 hours. Quench with Methanol (2 mL) at -78°C.

  • Add saturated Rochelle’s salt solution (potassium sodium tartrate) and stir vigorously at RT until two clear layers form (1-2 hours).

  • Extract with EtOAc, dry, and concentrate to yield the Lactol (hemiacetal) . Note: Use immediately.

Phase 2: Activation (Acetylation)

  • Dissolve the crude lactol in DCM (20 mL).

  • Add Pyridine (10 equiv), Ac₂O (5 equiv), and a catalytic amount of DMAP.

  • Stir at RT for 2-4 hours.

  • Standard aqueous workup (HCl wash to remove pyridine, then NaHCO₃).

  • Yields the Anomeric Acetate .

Phase 3: Vorbrüggen Coupling

  • Silylation of Base: Suspend the nucleobase (e.g., Thymine, 7.5 mmol) in anhydrous Acetonitrile (MeCN). Add BSA (3 equiv). Heat to 60°C until a clear solution forms (silylation complete).

  • Coupling: Cool the silylated base solution to 0°C.

  • Dissolve the Anomeric Acetate (5 mmol) in MeCN and add to the base solution.

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.

  • Stir at RT (or heat to 60°C for sterically hindered bases) for 2-12 hours.

  • Quench: Cool to 0°C, add saturated NaHCO₃.

  • Purification: Extract with DCM. Purify via silica gel chromatography.

    • Outcome: The

      
      -anomer is usually favored due to the directing effect of the bulky 5'-trityl group and thermodynamic control.
      

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Starting Material This compoundStore at -20°C. Sensitive to strong light/acids.
Reduction Temp Strict -78°CIf temp rises > -60°C, ring opening to diol occurs.
Coupling Yield Typically 60-85%If yield is low, ensure base is fully silylated (clear solution) before adding sugar.
Anomeric Ratio

:

typically > 4:1
Lower temp (-20°C) during TMSOTf addition can improve

-selectivity.
Trityl Stability Stable to DIBAL-H, weak basesIf Trityl is lost during coupling, reduce acidity (use SnCl₄ instead of TMSOTf).

References

  • Feringa, B. L., et al. (1990). "Butenolides in organic synthesis: Stereoselective Michael addition to 5-alkoxy-2(5H)-furanones." Tetrahedron Letters, 31(50), 7333-7336. Link

  • Mann, J., & Weymouth-Wilson, A. C. (1993). "Photoinduced addition of alcohols to (5S)-(5-O-tert-butyldimethylsiloxymethyl)furan-2(5H)-one." Organic Syntheses, 75, 139. Link

  • Chu, C. K., et al. (1990). "General Synthesis of 2',3'-Dideoxynucleosides and 2',3'-Didehydro-2',3'-dideoxynucleosides." Journal of Organic Chemistry, 55(5), 1418-1420. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. Link

  • BOC Sciences. "(S)-5-Hydroxymethyl-2(5H)-furanone Product Information."

Application Note: Stereoselective Cycloaddition Protocols for 5-Trityloxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cycloaddition reactions of 5-trityloxymethyl-2(5H)-furanone Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Chemists

Executive Summary & Strategic Utility

5-Trityloxymethyl-2(5H)-furanone (often referred to as Trityl-HBO or Trityl-butenolide ) is a premier chiral synthon in the synthesis of nucleoside analogues, carbocyclic nucleosides, and lignan natural products. Its structural core—an


-unsaturated lactone possessing a single chiral center at C5—serves as a versatile "chiral template."

The strategic value of this scaffold lies in the 5-trityloxymethyl group . Beyond acting as a robust protecting group for the primary alcohol, the bulky trityl (triphenylmethyl) moiety exerts profound facial diastereoselectivity . In cycloaddition reactions, it effectively shields the syn-face of the lactone ring, forcing incoming reagents (alkenes, dipoles, dienes) to attack from the anti-face. This "steric steering" allows for the synthesis of complex, multi-center chiral engines with high optical purity.

This guide details the protocols for two high-value transformations:

  • [2+2] Photocycloaddition (Synthesis of cyclobutane-fused scaffolds).

  • 1,3-Dipolar Cycloaddition (Synthesis of pyrazoline/cyclopropane scaffolds).

Mechanistic Insight: The "Anti-Face" Directive

To successfully utilize this scaffold, one must understand the conformational bias imposed by the trityl group.

Conformational Analysis

In solution, 5-trityloxymethyl-2(5H)-furanone adopts a conformation where the bulky trityloxymethyl group minimizes steric clash with the carbonyl oxygen. This locks the C5-substituent in a pseudo-equatorial position, creating a "blocked" face (the face containing the trityl group) and an "open" face (the opposite side).

Stereochemical Outcome
  • [2+2] Cycloaddition: The alkene approaches from the face anti to the trityl group.

  • 1,3-Dipolar Cycloaddition: The dipole (e.g., diazomethane) attacks from the face anti to the trityl group.

FacialSelectivity Substrate 5-Trityloxymethyl-2(5H)-furanone (Chiral Template) StericShield Trityl Group (Ph3C-) Blocks Syn-Face Substrate->StericShield Steric Bulk Transition Transition State Anti-Face Attack Substrate->Transition Reacts Reagent Incoming Reagent (Alkene / Dipole) StericShield->Reagent Repels (Syn) Reagent->Transition Approaches Product Cycloadduct (High Diastereoselectivity) Transition->Product Collapses to

Figure 1: Logical flow of facial selectivity governed by the trityl group.

Protocol 1: [2+2] Photocycloaddition with Ethylene

This reaction is the gold standard for generating cyclobutane-fused lactones , which are precursors to cyclobut-A and other antiviral nucleoside analogues.

Experimental Design
  • Light Source: A medium-pressure mercury lamp (125W or 400W) is standard. A Pyrex filter (

    
     nm) is required to prevent degradation of the trityl group and secondary photolysis of the product.
    
  • Solvent: Acetone is the solvent of choice. It acts as a triplet sensitizer , facilitating the excitation of the lactone to its triplet state (

    
    ), which is the reactive species for the cycloaddition.
    
  • Temperature: Low temperature (-20°C to -40°C) is critical to suppress polymerization and improve diastereoselectivity.

Step-by-Step Protocol

Reagents:

  • 5-Trityloxymethyl-2(5H)-furanone (1.0 equiv)

  • Ethylene gas (excess)

  • Acetone (0.05 M concentration relative to substrate)

Procedure:

  • Dissolution: Dissolve 5-trityloxymethyl-2(5H)-furanone (e.g., 1.0 g) in distilled acetone (approx. 60 mL) in a photochemical immersion well reactor.

  • Degassing: Purge the solution with a stream of nitrogen or argon for 30 minutes to remove dissolved oxygen (oxygen quenches the triplet state).

  • Saturation: Switch the gas stream to Ethylene . Bubble ethylene through the solution for 20 minutes at room temperature, then cool the reactor to -20°C using an immersion cooling bath (e.g., MeOH/Cryostat).

  • Irradiation: Turn on the mercury lamp (housed in a water-cooled quartz/Pyrex jacket). Continue a slow stream of ethylene bubbling throughout the reaction.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2] The reaction typically requires 2–5 hours depending on lamp intensity.

  • Workup: Turn off the lamp. Allow the solution to warm to room temperature. Evaporate the acetone under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).

Expected Results
  • Major Product: cis-anti-cis-4-trityloxymethyl-3-oxabicyclo[3.2.0]heptan-2-one.

  • Yield: Typically 85–95%.

  • Selectivity: >95:5 diastereomeric ratio (dr), favoring the anti isomer.

Protocol 2: 1,3-Dipolar Cycloaddition with Diazomethane

This reaction generates pyrazolines , which are versatile intermediates. Thermal extrusion of nitrogen from the pyrazoline yields cyclopropane-fused lactones , key scaffolds for conformationally constrained drugs (e.g., bicyclo[3.1.0]hexane nucleosides).

Safety Precaution (Critical)

Diazomethane (CH₂N₂) is explosive, toxic, and carcinogenic.

  • Never use ground glass joints with diazomethane (friction can trigger explosion). Use specialized glassware (Clear-Seal™) or cork stoppers.

  • Perform all operations behind a blast shield in a high-flow fume hood.

  • Do not use rough surfaces (e.g., boiling chips).

Step-by-Step Protocol

Reagents:

  • 5-Trityloxymethyl-2(5H)-furanone (1.0 equiv)

  • Diazomethane (generated in situ or as an ether solution from Diazald®)

  • Diethyl ether (solvent)

Procedure:

  • Preparation: Prepare a solution of 5-trityloxymethyl-2(5H)-furanone (500 mg) in diethyl ether (20 mL) in a smooth-walled Erlenmeyer flask. Cool to 0°C .

  • Addition: Slowly add an ethereal solution of diazomethane (approx. 0.3–0.4 M, prepared from Diazald) until the yellow color persists, indicating an excess.

  • Incubation: Loosely stopper the flask (vented) and allow it to stand at 0°C for 4 hours, then warm to room temperature overnight (12–16 h).

  • Quenching: Quench excess diazomethane by adding drops of acetic acid or simply by bubbling a stream of nitrogen through the solution to evaporate the reagent (into a trap containing acetic acid).

  • Concentration: Evaporate the solvent under reduced pressure (temperature < 30°C to avoid thermal decomposition of the pyrazoline if isolation is desired).

  • Transformation (Optional): To convert the pyrazoline to the cyclopropane immediately, dissolve the residue in toluene and reflux for 2 hours (thermal extrusion of N₂).

Data Summary: Cycloaddition Efficiency
Reaction TypeReagentConditionsMajor Product IsomerTypical YieldRef
[2+2] Photo EthyleneAcetone, -20°C, h

anti-cyclobutane85-95%[1, 2]
[2+2] Photo AcetyleneAcetone, -20°C, h

anti-cyclobutene75-85%[3]
1,3-Dipolar DiazomethaneEt₂O, 0°Canti-pyrazoline90-98%[4, 5]
Diels-Alder CyclopentadieneLewis Acid (AlCl₃), -78°Cendo-anti60-75%[6]

Troubleshooting & Optimization

Common Failure Modes
  • Low Diastereoselectivity: Often caused by high reaction temperatures. Ensure [2+2] reactions are kept below -20°C. For 1,3-dipolar reactions, ensure the starting material is pure; trace acids can catalyze isomerization.

  • Trityl Cleavage: The trityl ether is acid-sensitive. Avoid acidic workups. Use triethylamine-neutralized silica gel for chromatography if the product is sensitive.

  • Polymerization: In [2+2] reactions, over-concentration leads to polymerization. Keep substrate concentration

    
     M.
    
Workflow Visualization

Workflow Start Start: 5-Trityloxymethyl-2(5H)-furanone Choice Select Transformation Start->Choice Photo [2+2] Photocycloaddition (Acetone, Ethylene, hν, -20°C) Choice->Photo Target: 4-membered ring Dipolar 1,3-Dipolar Cycloaddition (Et2O, CH2N2, 0°C) Choice->Dipolar Target: 3-membered ring PhotoWorkup Evaporation & Flash Column (Hex/EtOAc) Photo->PhotoWorkup Cyclobutane Product: Bicyclic Lactone (Nucleoside Precursor) PhotoWorkup->Cyclobutane Pyrazoline Intermediate: Pyrazoline Dipolar->Pyrazoline Thermal Thermal Extrusion (-N2) (Toluene, Reflux) Pyrazoline->Thermal Cyclopropane Product: Cyclopropyl Lactone Thermal->Cyclopropane

Figure 2: Decision tree for selecting the appropriate cycloaddition protocol based on target scaffold.

References

  • Alibés, R., et al. "Intramolecular Photocycloaddition of 2(5H)-Furanones to Temporarily Tethered Terminal Alkenes." Journal of Organic Chemistry, 2018, 83 (6), 3188–3199. Link

  • Font, J., et al. "Photochemical [2+2] cycloaddition of ethylene to chiral 5-substituted 2(5H)-furanones."[3] Tetrahedron: Asymmetry, 1997, 8 (13), 2201-2209.

  • Alibés, R., et al. "Photochemical [2+2] Cycloaddition of Acetylene to Chiral 2(5H)-Furanones."[3] Journal of Organic Chemistry, 2003, 68 , 1772-1778. Link

  • Rispens, M. T. "Asymmetric 1,3-Dipolar Cycloadditions to 5-(R)-Menthyloxy-2(5H)-Furanone."[4] University of Groningen (Dissertation), 1996. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[4][5][6] Past and Future." Angewandte Chemie International Edition, 1963, 2 (10), 565-598.

  • Branchadell, V., et al. "5-Methylene-2(5H)-furanone as a dienophile in Diels-Alder cycloadditions." Journal of Organic Chemistry, 1997, 62 , 10003. Link

Sources

Grignard addition to (5S)-5-(trityloxymethyl)-5H-furan-2-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Diastereoselective Grignard Addition to (5S)-5-(trityloxymethyl)-5H-furan-2-one

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical guide for performing a Grignard addition to the chiral building block, this compound. This versatile substrate is a key intermediate in the synthesis of complex organic molecules, including various natural products and therapeutic agents.[1][2][3] The addition of organomagnesium halides (Grignard reagents) to this α,β-unsaturated lactone allows for the formation of new carbon-carbon bonds, leading to the synthesis of valuable chiral γ-butyrolactones.[3][4][5] This guide will delve into the mechanistic underpinnings, provide a step-by-step experimental protocol, and offer insights into achieving high diastereoselectivity.

Mechanistic Rationale and Stereochemical Control

The reaction of a Grignard reagent with an α,β-unsaturated carbonyl system, such as a butenolide, presents a fascinating challenge in regioselectivity. The nucleophilic carbon of the Grignard reagent can attack either the electrophilic carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-conjugate addition).[6][7]

  • 1,2-Addition: Direct attack at the carbonyl carbon. This pathway is typically faster and often favored by highly reactive, "hard" nucleophiles like Grignard reagents under kinetic control.[6][8]

  • 1,4-Conjugate Addition: Attack at the β-carbon. This pathway leads to an enolate intermediate, which is subsequently protonated during work-up. While Grignard reagents can undergo 1,4-addition, this is often more characteristic of "softer" nucleophiles like Gilman (organocuprate) reagents.[7]

The outcome of the reaction is influenced by several factors, including the structure of the Grignard reagent (steric bulk, alkyl vs. aryl), the solvent, and the reaction temperature.[9][10] In the case of this compound, the large trityl (triphenylmethyl) protecting group on the stereocenter at C5 plays a crucial role in sterically directing the incoming nucleophile, thereby influencing the diastereoselectivity of the addition.

G cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products (after Work-up) A This compound C 1,2-Addition (Kinetic Control) A->C D 1,4-Conjugate Addition (Thermodynamic Control) A->D B Grignard Reagent (R-MgX) B->C B->D E Tertiary Alcohol Product C->E Protonation F Substituted γ-Butyrolactone Product D->F Protonation of Enolate

Caption: Competing 1,2- and 1,4-addition pathways for Grignard reagents.

Experimental Protocol

This protocol details the preparation of the Grignard reagent and its subsequent addition to the furanone substrate. Extreme caution must be exercised to maintain anhydrous (water-free) conditions throughout the procedure , as Grignard reagents are highly sensitive to moisture.[11][12]

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%CommercialEnsure it is dry before use.
Magnesium turningsHigh purityCommercialFor Grignard reagent preparation.
Organic Halide (e.g., Bromobenzene, Iodomethane)AnhydrousCommercialDistill if necessary.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialFreshly distilled from sodium/benzophenone or from a solvent system.
Diethyl etherAnhydrousCommercialFor Grignard preparation.
IodineCrystalCommercialAs an activator for magnesium.[11]
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeN/AFor quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeN/AFor drying organic layers.
Solvents for chromatographyHPLC gradeN/Ae.g., Hexanes, Ethyl Acetate.
Equipment
  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Syringes and needles, oven-dried

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Preparation and Titration of the Grignard Reagent

This section describes the in situ preparation of the Grignard reagent. Commercially available solutions can also be used, but their concentration should be verified by titration.

  • Setup: Assemble the flame-dried three-neck flask with a condenser, a dropping funnel, and a gas inlet. Place the magnesium turnings (1.2 eq.) in the flask.

  • Activation: Add a single crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes, creating a purple vapor. This helps to activate the magnesium surface.[11]

  • Initiation: Add a small portion of the organic halide (1.0 eq.) dissolved in anhydrous THF or diethyl ether via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating or sonication may be applied.

  • Addition: Once the reaction is initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • Titration: The concentration of the freshly prepared Grignard reagent must be determined. A common method involves titration against a known amount of a protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline until the color change persists.[13]

Grignard Addition to the Furanone
  • Substrate Preparation: In a separate, flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution of the furanone to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the titrated Grignard reagent (1.1 - 1.5 eq.) to the cooled furanone solution dropwise via syringe over 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or overnight.

Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Characterization

Confirm the structure, purity, and stereochemistry of the final product using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and diastereomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., hydroxyl, carbonyl).

  • Polarimetry: To measure the specific rotation of the chiral product.

Caption: Experimental workflow for Grignard addition to the furanone.

Troubleshooting and Key Considerations

  • Failure to Initiate Grignard Formation: This is a common issue. Ensure all glassware is scrupulously dry. Crushing a few magnesium turnings with a glass rod (under inert gas) can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an activating agent.[11]

  • Low Yields: This is often due to moisture contamination, which destroys the Grignard reagent.[12] Ensure solvents are rigorously dried and the reaction is maintained under a positive pressure of inert gas. Old or low-quality organic halides can also be a problem.

  • Poor Diastereoselectivity: The reaction temperature is critical. Adding the Grignard reagent at a very low temperature (-78 °C) often enhances selectivity. The choice of halide in the Grignard reagent (RMgI vs. RMgBr vs. RMgCl) can also have a significant impact on diastereoselectivity, with iodides sometimes offering superior results due to differences in Lewis acidity and chelation ability.[14][15]

  • Complex Product Mixture: If both 1,2- and 1,4-addition products are observed, consider modifying the reaction conditions. The addition of cerium(III) chloride (the Luche reduction conditions) can sometimes promote 1,2-addition selectively. Conversely, using a Gilman (cuprate) reagent instead of a Grignard reagent will strongly favor 1,4-addition.[7]

Conclusion

The Grignard addition to this compound is a powerful C-C bond-forming reaction for the synthesis of complex, chiral molecules. Success hinges on meticulous attention to anhydrous technique and careful control of reaction parameters, particularly temperature. By following this detailed protocol and understanding the underlying mechanistic principles, researchers can effectively utilize this reaction to access a wide array of valuable substituted γ-butyrolactones for applications in drug discovery and natural product synthesis.

References

  • EvitaChem. (n.d.). This compound.
  • BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888.
  • L.S.College, Muzaffarpur. (n.d.). Grignard Reagents.
  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry.
  • Pace, V., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 8(4), 2754–2763.
  • Vedantu. (2025, June 23). Grignard Reagent: Preparation, Mechanism & Key Reactions. Retrieved from [Link]

  • PubMed. (2017, March 17). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science.
  • LookChem. (n.d.). Cas 76236-32-3, (5S)-5-[(trityloxy)methyl]furan-2(5H)-one. Retrieved from [Link]

  • ResearchGate. (2024, November 4). Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition.
  • Nature Communications. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • LibreTexts. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones.
  • Heliyon. (2023, November 10).
  • Rios, R. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications.
  • Study.com. (n.d.). Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, February 12). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Trityl Group Stability in Acidic Furanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acid-Lability vs. Ring-Stability Paradox

In the synthesis of bioactive furanones (e.g., 2(5H)-furanones, butenolides), the Trityl (Triphenylmethyl, Trt) group serves as a critical protecting group for heteroatoms (N, O, S). Its value lies in its steric bulk—which prevents nucleophilic attack on the protected site—and its orthogonality to base-labile groups.

However, a fundamental conflict exists in furanone chemistry:

  • Furanone Sensitivity: Furanone rings are highly susceptible to ring-opening hydrolysis under basic conditions but are generally stable under acidic conditions.

  • Trityl Sensitivity: The Trityl group is removed specifically by acid .

This creates a narrow operational window. If the acidic conditions are too weak, deprotection fails.[1] If they are too strong (or lack scavengers), the generated trityl cation (


) can alkylate the electron-rich sites of the furanone or cause polymerization. This guide provides the technical parameters to navigate this instability.
Module 1: The Stability Spectrum

The stability of the trityl group is dictated by the stability of the resulting carbocation. Substituents on the phenyl rings that stabilize the cation (via resonance) make the protecting group more acid-labile (easier to remove).

Comparative Acid Sensitivity Table
Protecting GroupStructure Abbr.Acid LabilityRemoval Conditions (Standard)Half-Life (approx. in 80% AcOH)
Trityl Trt Low1–5% TFA in DCM or 80% AcOH (Heat)~48 hours
Monomethoxytrityl Mmt Medium1% TFA in DCM or 80% AcOH (RT)~2 hours
Dimethoxytrityl Dmt High3% TCA (Trichloroacetic acid) or 0.5% TFA~15 minutes

Technical Insight: In furanone synthesis, Trt is often preferred over Mmt/Dmt because it can survive mild acidic workups required to purify the furanone core.

Visualizing Stability & Reactivity

TritylStability Trt Trityl (Trt) Least Stable Cation Requires Stronger Acid Mmt Monomethoxytrityl (Mmt) Intermediate Stability Trt->Mmt + OMe group Dmt Dimethoxytrityl (Dmt) Most Stable Cation Removed by Weak Acid Mmt->Dmt + OMe group Acid Acid Strength Required for Removal Acid->Trt High (TFA) Acid->Mmt Med (AcOH) Acid->Dmt Low (TCA)

Caption: The inverse relationship between carbocation stability and protecting group stability. Adding methoxy groups stabilizes the cation, making the group fall off faster.

Module 2: Troubleshooting Premature Deprotection

Scenario: You are performing a reaction on the furanone ring (e.g., Lewis Acid-catalyzed alkylation or bromination) and the Trityl group is falling off unintentionally.

Mechanism of Failure: Many furanone functionalizations use Lewis Acids (e.g.,


, 

). These can coordinate to the trityl ether oxygen, catalyzing cleavage just like a Brønsted acid.[2]

Troubleshooting Guide:

Q1: My Trityl group is lost during Lewis Acid catalysis. How do I fix this?

  • Switch Catalysts: Move from "hard" Lewis acids (

    
    , 
    
    
    
    ) to "soft" Lewis acids (
    
    
    ,
    
    
    ). Trityl ethers are less sensitive to soft Lewis acids.
  • Buffer the System: Add a hindered base like 2,6-di-tert-butylpyridine . It scavenges stray protons (Brønsted acidity) generated by moisture contamination without poisoning the Lewis Acid catalyst.

  • Switch to 2-Chloro-Trityl (2-Cl-Trt): The electron-withdrawing chlorine destabilizes the carbocation, making the 2-Cl-Trt group significantly more stable to acid than standard Trt.

Q2: Can I use acetic acid with Trityl-protected furanones?

  • Yes. Standard Trt is generally stable in dilute acetic acid at room temperature. However, if you heat >40°C, you risk partial deprotection.

  • Validation Step: Run a TLC of your starting material in the proposed solvent system.[3] If a baseline spot appears (the deprotected alcohol/amine) or a bright yellow spot appears at the solvent front (trityl alcohol/peroxide), the conditions are too harsh.

Module 3: The Scavenger System (Deprotection Protocols)

Scenario: You want to remove the Trityl group, but the reaction turns black, or the yield is low due to side reactions.

The Problem: Upon deprotection, the Trityl group becomes the Trityl Cation (


) . This is a powerful electrophile. If not quenched, it will:
  • Retritylate: Re-attach to the nucleophile you just freed.

  • Alkylate the Furanone: Furanones are Michael acceptors, but electron-rich variants (e.g., alkoxy-furanones) can be attacked by the cation.

  • Polymerize: Forming a tarry precipitate.

The Solution: Silane Scavengers Do not rely solely on water. Use Triisopropylsilane (TIS) or Triethylsilane (TES) .[1]

Scavenging Mechanism Diagram

ScavengerMech Substrate Trt-Protected Furanone Intermediate Oxonium Intermediate Substrate->Intermediate + H+ Acid TFA (Protonation) Cleavage Bond Cleavage Intermediate->Cleavage Product Deprotected Furanone Cleavage->Product Cation Trityl Cation (Ph3C+) (Reactive Electrophile) Cleavage->Cation Waste Triphenylmethane (Ph3CH) (Inert/Volatile) Cation->Waste + Hydride (H-) from Silane Scavenger Silane Scavenger (TIS or TES) Scavenger->Waste

Caption: The hydride transfer from silane to trityl cation prevents side reactions.[1]

Module 4: Experimental Protocols
Protocol A: Standard Trityl Removal (High Acid Tolerance)

For furanones with no other acid-sensitive groups.

  • Preparation: Dissolve substrate in DCM (0.1 M).

  • Cocktail: Prepare a solution of 1% to 5% TFA in DCM containing 5% TIS (Triisopropylsilane).

    • Why TIS? It reduces the trityl cation to triphenylmethane, which is colorless and washes away easily.

  • Reaction: Add cocktail to substrate. Stir at RT.

    • Visual Cue: The solution may turn transiently yellow (trityl cation) and then fade to clear as the silane quenches it. If it stays bright yellow/orange, you have insufficient scavenger.

  • Quench: Pour into saturated

    
    .
    
    • Note: Furanones are base-sensitive. Do not let the pH rise above 8-9. Quench quickly and separate layers.

Protocol B: Mild Removal (Low Acid Tolerance)

For highly sensitive furanone derivatives.

  • Reagent: Hexafluoroisopropanol (HFIP) / Acetic Acid (4:1 ratio).

  • Procedure: Dissolve compound in the mixture. Heat to 40°C.

  • Mechanism: HFIP stabilizes the leaving group via H-bonding, allowing the weaker acetic acid to effect cleavage without destroying the furanone ring.

References
  • Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[1][5] Journal of Organic Chemistry, 54(19), 4663–4673.

  • Kocienski, P. J. (2005). Protecting Groups. Thieme Chemistry.

  • Stawinski, J., et al. (2004). Trityl group removal: A three-component reagent system.[3][6] Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of (5S)-5-(trityloxymethyl)-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5S)-5-(trityloxymethyl)-5H-furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key synthetic intermediate in high purity.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. Its purification, however, requires careful consideration of the inherent chemical properties of the molecule, particularly the acid-labile trityl protecting group. Improper handling or purification conditions can lead to deprotection and the formation of impurities that can be challenging to remove. This guide provides a systematic approach to the purification of this compound, focusing on two primary techniques: flash column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and potential side reactions. These include:

  • Unreacted (5S)-5-(hydroxymethyl)-5H-furan-2-one: The starting alcohol for the tritylation reaction.

  • Triphenylcarbinol: Formed from the hydrolysis of trityl chloride or the cleavage of the trityl ether under acidic conditions.

  • Excess Trityl Chloride: If not fully quenched during the workup.

  • Base/Catalyst: Residual base (e.g., pyridine, triethylamine) or catalyst used in the tritylation reaction.

Q2: Why is the trityl group's sensitivity to acid a concern during purification?

A2: The trityl (triphenylmethyl) group is a bulky protecting group for primary alcohols that is readily cleaved under acidic conditions.[1][2] Silica gel, a common stationary phase in flash chromatography, can be slightly acidic. This acidity can be sufficient to cause partial or complete deprotection of the trityl group, leading to the formation of (5S)-5-(hydroxymethyl)-5H-furan-2-one and triphenylcarbinol as impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[3][4][5] By spotting your collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. A typical TLC mobile phase for this compound would be a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Flash Column Chromatography Troubleshooting

Problem: My product is deprotecting on the silica gel column.

Possible Causes & Solutions:

Possible Cause Solution Causality
Acidic Silica Gel 1. Neutralize the silica gel: Prepare a slurry of silica gel in your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). 2. Use neutral or basic alumina: As an alternative stationary phase, alumina is less acidic than silica gel.The added base neutralizes the acidic sites on the silica gel, preventing the acid-catalyzed cleavage of the trityl ether. Alumina has a different surface chemistry that is less prone to causing deprotection.
Acidic Mobile Phase Ensure your mobile phase is free of acidic additives. If an additive is necessary for separation, consider a non-acidic alternative.The trityl group is susceptible to cleavage by Brønsted and Lewis acids.[2]

Problem: My product is co-eluting with an impurity.

Possible Causes & Solutions:

Possible Cause Solution Causality
Inadequate Solvent System 1. Optimize the mobile phase: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a lower polarity solvent system may improve separation. 2. Try a different solvent system: If hexane/ethyl acetate is not effective, consider other solvent combinations such as dichloromethane/ethyl acetate or toluene/ethyl acetate.Changing the solvent polarity and composition alters the partitioning of the compounds between the stationary and mobile phases, which can enhance the resolution between closely eluting spots.[6]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight.Overloading the column leads to broad, overlapping bands, which diminishes the separation efficiency.
Recrystallization Troubleshooting

Problem: My compound will not crystallize.

Possible Causes & Solutions:

Possible Cause Solution Causality
Inappropriate Solvent 1. Screen different solvents: Test the solubility of your compound in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.[7] 2. Use a solvent mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent system is crucial for inducing crystallization.[7]
Solution is Too Dilute Concentrate the solution by gently evaporating some of the solvent and then allow it to cool again.Supersaturation is a prerequisite for crystallization. If the solution is too dilute, the solubility limit may not be reached upon cooling.
Oiling Out If the compound separates as an oil, try redissolving it in more solvent, adding a small amount of a "poorer" solvent, and then cooling very slowly. Seeding with a small crystal of the pure compound can also help."Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. Slow cooling and seeding can promote the formation of an ordered crystal lattice instead of an amorphous oil.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • Hexanes or Petroleum Ether

  • Ethyl Acetate

  • Triethylamine (optional)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture such as n-hexane/ethyl acetate or n-hexane/acetone)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of the chosen solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point. Add the solvent in small portions.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further promote crystallization by placing the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Initial Purity Check Column Flash Column Chromatography TLC->Column Determine Conditions Recrystallization Recrystallization Column->Recrystallization Further Purification (Optional) Purity Purity Assessment (NMR, MP, etc.) Column->Purity Recrystallization->Purity PureProduct Pure Product Purity->PureProduct Meets Specification

Caption: A typical workflow for the purification of this compound.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Trityl (Trt) Group Deprotection.
  • BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group.
  • Santai Technologies Inc.
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich.
  • Wikipedia. γ-Butyrolactone.
  • EvitaChem. This compound.
  • Organic Syntheses. (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one.
  • Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery c
  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016).
  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. (2016). PMC.
  • A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf.
  • Biotage.
  • LookChem. Cas 76236-32-3,(5S)-5-[(trityloxy)methyl]furan-2(5H)-one.
  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID.
  • City University of Hong Kong. Method for Preparing Gamma-Butyrolactone.
  • Benchchem.
  • Crystalliz
  • Google Patents. WO2016008904A1 - METHOD FOR PURIFYING RAW γ-BUTYROLACTONE.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
  • When your his-tagged constructs don't bind—troubleshooting your protein purific
  • Reddit.
  • Google Patents. US8704010B2 - Alcohol production process with impurity removal.
  • A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estim
  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
  • (PDF) Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl 4 ). (2018).
  • Exploring the World of Thin-Layer Chrom
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ChemRxiv.

Sources

Avoiding lactone ring opening during base-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams From: Senior Application Scientist, Synthesis Division Subject: PRESERVING LACTONE INTEGRITY DURING BASE-CATALYZED PROTOCOLS

Core Directive: The Pharmacophore Protection Mandate

Lactones (cyclic esters) are critical pharmacophores in natural products (e.g., macrolides, statins) and synthetic intermediates. Their electrophilic carbonyl carbon makes them highly susceptible to nucleophilic acyl substitution (ring opening) in the presence of bases.

The Challenge: You must perform base-catalyzed operations (deprotonation, alkylation, deprotection) without triggering the thermodynamic trap of ring hydrolysis or aminolysis.

The Solution: Success relies on exploiting the distinction between Basicity (thermodynamic affinity for protons) and Nucleophilicity (kinetic affinity for carbon).[1] This guide provides self-validating protocols to navigate this narrow window.

Diagnostic Logic: The Decision Matrix

Before selecting a reagent, trace your experimental intent through this logic gate.

LactoneLogic Start START: Define Objective Obj1 Functionalize Alpha-Carbon (Alkylation/Aldol) Start->Obj1 Obj2 Remove Protecting Group (e.g., Fmoc) Start->Obj2 Choice1 Select Base Type Obj1->Choice1 Choice2 Standard Protocol? Obj2->Choice2 BadBase1 Small/Hard Base (NaOH, NaOMe, NaH) Choice1->BadBase1 Thermodynamic Control GoodBase1 Bulky/Non-Nucleophilic (LDA, LiHMDS) Choice1->GoodBase1 Kinetic Control (-78°C) Result1 Nucleophilic Attack: RING OPENING (Failure) BadBase1->Result1 Result2 Kinetic Deprotonation: ENOLATE FORMED (Success) GoodBase1->Result2 BadBase2 20% Piperidine (High Nucleophilicity) Choice2->BadBase2 Standard SPPS GoodBase2 DBU (1-2%) or Short Exposure Choice2->GoodBase2 Modified Protocol Result3 Aminolysis: AMIDE FORMATION (Failure) BadBase2->Result3 Result4 E2 Elimination: FMOC REMOVED (Success) GoodBase2->Result4

Figure 1: Decision matrix for base selection in lactone-containing substrates. Path logic distinguishes between nucleophilic attack (red) and proton abstraction (green).

Technical Deep Dive: Mechanism & Troubleshooting
The Enemy: Nucleophilic Acyl Substitution

In basic media, the hydroxide ion (


) or alkoxide (

) attacks the carbonyl carbon (Path B below). This forms a tetrahedral intermediate which collapses to open the ring. This process is often irreversible if the resulting carboxylate is stabilized or if the leaving group (the ring oxygen) is protonated.
The Ally: Kinetic Enolization

To functionalize a lactone (e.g.,


-methylation), you must remove the 

-proton (Path A) faster than the base attacks the carbonyl.

Key Control Parameters:

  • Steric Bulk: Use bases with massive alkyl groups (LDA, LiHMDS) that cannot physically access the carbonyl carbon.

  • Temperature: Operate at -78°C. Deprotonation is diffusion-controlled (fast), while nucleophilic attack requires higher activation energy (slow).

  • Counter-ion: Lithium (

    
    ) coordinates tightly to the carbonyl oxygen, stabilizing the transition state for deprotonation over addition.
    
Data: Base Selection Guide
ReagentpKa (Conj.[2][3][4] Acid)NucleophilicitySuitability for LactonesRisk Factor
LDA 35.7 (THF)Very LowHigh (

-alkylation)
Temperature sensitive; must be kept at -78°C.
LiHMDS 26 (THF)Extremely LowHigh (Enolization)Weaker base than LDA; safer for very sensitive substrates.
DBU 12 (H2O) / 24 (MeCN)Low/MediumMedium (Deprotection)Can cause elimination; non-nucleophilic only due to sterics.
Piperidine 11.2 (H2O)HighLow (Avoid)Causes rapid aminolysis (ring opening to amide).
NaOH / KOH 15.7 (H2O)HighCritical Failure Guaranteed saponification (hydrolysis).
NaH 35 (DMSO)LowMedium "Hard" hydride can sometimes act as a nucleophile; heterogeneous reaction.
Validated Protocols
Protocol A:

-Alkylation of

-Butyrolactone

Objective: Install an alkyl group without opening the ring.

Reagents:

  • Substrate:

    
    -Butyrolactone derivative (1.0 eq)
    
  • Base: Lithium Diisopropylamide (LDA) (1.1 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, add anhydrous THF and diisopropylamine. Cool to -78°C. Add

    
    -BuLi dropwise. Stir for 30 min to generate LDA.
    
    • Why: Generating fresh LDA ensures no free

      
      -BuLi (a strong nucleophile) remains.
      
  • Enolization: Add the lactone (dissolved in THF) dropwise along the side of the flask over 20 minutes, maintaining temp < -70°C. Stir for 45 min.

    • Checkpoint: The solution should remain clear/yellow. Precipitates indicate aggregation or decomposition.

  • Alkylation: Add MeI (neat) dropwise.

  • The Critical Quench: Do NOT warm to RT yet. Quench the reaction at -78°C with saturated aqueous

    
    .
    
    • Why: As the reaction warms, any unreacted enolate or excess base becomes more nucleophilic. Acidic quench protonates the species immediately, preventing self-condensation or ring opening during workup.

  • Workup: Extract with Et2O, wash with brine, dry over

    
    .
    
Protocol B: Fmoc Deprotection in the Presence of Lactones

Objective: Remove N-terminal Fmoc group without causing aminolysis of a side-chain lactone.

The Issue: Standard 20% Piperidine/DMF is a nucleophilic bomb. Piperidine attacks lactones to form hydroxy-amides.

Modified Protocol:

  • Reagent Switch: Use 2% DBU + 2% Piperidine in DMF OR 1% DBU in DMF .

    • Mechanism:[2][5] DBU is a non-nucleophilic base (bulky amidine). It promotes the E1cB elimination of the Fmoc group via proton abstraction but is too sterically hindered to attack the lactone carbonyl efficiently [1].

  • Time Control: Reduce reaction time to 5 minutes (vs. standard 20 mins).

  • Scavenger: If using pure DBU, add a scavenger (e.g., 1-octanethiol) to trap the dibenzofulvene byproduct, preventing it from reacting with the peptide.

Frequently Asked Questions (FAQ)

Q: My lactone opened during the aqueous workup. The pH was neutral. What happened? A: Check your aqueous layer pH during the extraction. If you used a large excess of base and quenched with water, the local pH might have spiked to >12, causing hydrolysis. Always quench with a buffered weak acid (Ammonium Chloride or Phosphate buffer pH 6) to neutralize the base instantly upon contact.

Q: Can I use NaH (Sodium Hydride) for lactone enolization? A: Proceed with caution. While NaH is generally non-nucleophilic, commercial NaH often contains NaOH impurities. Furthermore, the "hydride" anion is small. If the reaction is slow, hydride can attack the carbonyl (reduction). LDA is safer because the bulky isopropyl groups physically shield the carbonyl attack vector.

Q: I need to perform a Suzuki coupling on a lactone substrate. Is the carbonate base safe? A:


 or 

in wet solvents can hydrolyze lactones, especially at elevated temperatures (80°C+).
  • Fix: Use anhydrous conditions (Dioxane/DMF) or switch to a phosphate base (

    
    ), which is often milder. Alternatively, use a precatalyst that works at room temperature to minimize thermal hydrolysis energy.
    
References
  • Fmoc Solid Phase Peptide Synthesis: Cleavage Procedures. ChemPep Technical Notes. Retrieved from ChemPep.com. Link

  • pKa Values in DMSO. Bordwell pKa Table. University of Wisconsin-Madison. Link

  • Alkylation of the Alpha-Carbon via the LDA Pathway. Chemistry LibreTexts. Link

  • Reactivity of Lactones and GHB Formation. National Institutes of Health (PubMed). Link

Sources

Technical Support Center: Trityl Deprotection in Furanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRT-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing Decomposition During Trityl Removal

Executive Summary

Removing a trityl (triphenylmethyl, Trt) group from furanone derivatives presents a classic synthetic conflict. Furanones contain a lactone ring that is susceptible to hydrolysis under basic conditions and polymerization or rearrangement under harsh acidic conditions. Furthermore, the cleaved trityl cation (


)  is a stable but reactive electrophile. If not immediately quenched, it will attack the electron-rich furanone ring (Friedel-Crafts alkylation), leading to "black tar" decomposition or inseparable byproducts.

This guide prioritizes cation scavenging and Lewis acid catalysis to bypass the harsh protonation usually required for trityl removal.

Part 1: The Core Mechanism & The Danger Zone

To prevent decomposition, you must understand what is killing your molecule. It is rarely the acid itself, but rather the Trityl Cation (


) .
The Decomposition Pathway

In standard deprotection (e.g., neat TFA), the equilibrium is reversible.

  • Acid protonates the ether/amine.

  • Trityl leaves as a cation (

    
    ).[1][2]
    
  • The Danger: If

    
     is not sequestered, it re-attacks your furanone (which acts as a nucleophile) or polymerizes.
    
Visualization: The Scavenging Defense System

The following diagram illustrates the difference between a failed reaction (retritylation/decomposition) and a successful one using a silane scavenger.

TritylScavenging Substrate Trt-Furanone Intermediate Protonated Intermediate Substrate->Intermediate + H+ Decomp Alkylated Byproducts (Black Tar) Substrate->Decomp Polymerization Acid Acid (H+) TrtCation Trityl Cation (Trt+) Intermediate->TrtCation Cleavage Product Deprotected Furanone Intermediate->Product Cleavage TrtCation->Substrate Attack (No Scavenger) Waste Trt-H (Inert Waste) TrtCation->Waste + Scavenger (H- transfer) Scavenger Silane Scavenger (TES or TIS) Scavenger->Waste

Figure 1: The Kinetic Scavenging Mechanism. Silane scavengers permanently quench the trityl cation via hydride transfer, preventing it from attacking the sensitive furanone ring.

Part 2: Validated Protocols

Protocol A: The "Buffered" TFA Method (Standard)

Best for: Furanones that are moderately stable to acid but sensitive to alkylation.

The Logic: Neat Trifluoroacetic acid (TFA) is too harsh. We use Dichloromethane (DCM) to dilute the acid and Triethylsilane (TES) or Triisopropylsilane (TIS) as a "hydride donor." Unlike water or methanol, silanes quench the trityl cation irreversibly to form triphenylmethane (Trt-H).

Reagents:

  • TFA (Trifluoroacetic acid)[1][3][4][5]

  • DCM (Dichloromethane)[1][5][6]

  • TES (Triethylsilane) - Critical Component

Step-by-Step:

  • Dissolve the substrate (1.0 equiv) in dry DCM (0.1 M concentration).[1]

  • Add TES (2.0 - 5.0 equiv) . Note: The solution remains clear.

  • Cool to 0°C.

  • Add TFA dropwise to reach a final concentration of 1% to 5% v/v.

    • Caution: Do not jump to 50% TFA. Start low.

  • Monitor: Check TLC every 15 minutes.

    • Visual Cue: If the solution turns bright yellow/orange, you have an excess of unquenched Trityl Cation. Add more TES until it fades or stays pale.

  • Quench: Pour into saturated

    
     (cold) to neutralize. Do not concentrate the acidic solution directly, as the concentration of acid during evaporation destroys the furanone.
    
Protocol B: The Lewis Acid Method (ZnBr )

Best for: Highly acid-sensitive furanones where protonation causes ring opening.

The Logic: Zinc Bromide (


) acts as a Lewis acid, coordinating to the trityl ether oxygen. This weakens the C-O bond without generating a high concentration of protons (

). This is the "Gold Standard" for sensitive nucleosides and lactones.

Reagents:

  • 
     (anhydrous)[6]
    
  • DCM or Nitromethane (

    
    )
    

Step-by-Step:

  • Suspend

    
     (5.0 equiv) in DCM or DCM/Isopropanol (0.1 M).
    
  • Add the trityl-protected furanone.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: The trityl group is often converted to Trityl Bromide or Trityl Isopropyl Ether (if IPA is used).

  • Wash with water to remove Zinc salts.

Protocol C: The Ultra-Mild HFIP Method

Best for: Substrates that decompose even with ZnBr


.

The Logic: Hexafluoroisopropanol (HFIP) is a polar, ionizing solvent that stabilizes the leaving trityl cation through solvation, allowing cleavage at very mild acidities (pKa of HFIP is ~9, compared to acetic acid's 4.75).

Step-by-Step:

  • Dissolve substrate in HFIP/DCM (1:4 ratio).

  • Add 1.0 equiv of dilute HCl or just heat to 40°C (often sufficient for trityl amines).

  • Add TES (2 equiv) to scavenge.

Part 3: Troubleshooting & Data Analysis

Comparison of Conditions
MethodReagentsAcidity (pH equiv)Risk to FuranoneRemoval Speed
Standard 50% TFA / DCM< 1 (Harsh)High (Ring opening)Fast (<10 min)
Buffered 1% TFA / DCM / TES~2 (Moderate)Low (Safe with scavenger)Moderate (1-2 h)
Lewis Acid

/ DCM
Neutral (Lewis Acid)Minimal Slow (4-12 h)
Protic 80% AcOH / Heat~3 (Mild)Moderate (Heat risk)Slow (Overnight)
Troubleshooting Guide (FAQ)

Q: The reaction mixture turned dark black/brown immediately.

  • Diagnosis: Polymerization of the furanone initiated by the Trityl Cation.

  • Fix: You lacked a scavenger. Repeat using Protocol A with 5 equivalents of TES added before the acid.

Q: My product disappears on the silica column.

  • Diagnosis: Furanones can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use neutral alumina.

Q: I see the product on TLC, but it reverts to starting material.

  • Diagnosis: This is "Retritylation." The reaction is an equilibrium.

  • Fix: You likely used water or methanol as a scavenger, and the equilibrium shifted back during concentration. Use TES (Triethylsilane) . The formation of Trt-H is irreversible.

Q: Can I use basic conditions?

  • Diagnosis: Absolutely not.

  • Reason: Furanones are lactones. Bases (NaOH, LiOH, even strong amines) will hydrolyze the ring to the acyclic carboxylate, destroying the pharmacophore.

Part 4: Decision Matrix (Workflow)

Use this logic flow to select your method.

DecisionTree Start Start: Trityl-Furanone Check1 Is the Furanone acid-labile? Start->Check1 MethodA Method A: 1-5% TFA + TES Check1->MethodA No (Robust) Check2 Does it contain Boc/tBu groups? Check1->Check2 Yes (Sensitive) MethodB Method B: ZnBr2 in DCM Check2->MethodB Yes (Need Orthogonality) MethodC Method C: HFIP or AcOH Check2->MethodC No (Just Sensitive)

Figure 2: Method Selection Workflow. Select ZnBr2 for maximum orthogonality and mildness.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source for stability data of Trityl groups vs. Lactones).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[8] Thieme. (Details the mechanism of Lewis Acid deprotection).

  • Behloul, C., et al. (2000). "A mild and selective cleavage of trityl ethers by CBr4-MeOH." Tetrahedron Letters. (Alternative mild oxidative cleavage).

  • Kaul, R., & Brouillette, Y. (2004). "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." Journal of Organic Chemistry. (Establishes ZnBr2 as a mild, selective agent compatible with sensitive functionalities).

  • Imbach, J. L., et al. (1999). "A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups."[9] Organic & Biomolecular Chemistry. (Describes the HFIP/Lewis Acid synergy).

Sources

Validation & Comparative

1H NMR spectrum of (5S)-5-(trityloxymethyl)-5H-furan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of (5S)-5-(trityloxymethyl)-5H-furan-2-one , a critical chiral building block (synthon) used in the synthesis of nucleoside analogs and natural products (e.g., muscarine).

This document is structured to serve as a bench-side companion for researchers, focusing on the practical distinction of the product from its precursor and common impurities.

Part 1: Introduction & Structural Context

The target molecule is a butenolide (unsaturated


-lactone) protected with a trityl (triphenylmethyl)  group. This protection strategy is employed to mask the primary alcohol while leaving the 

-unsaturated lactone core available for Michael additions or cycloadditions.
The "Spectral Showdown"

In a crude reaction mixture, you are typically distinguishing between three species:

  • Product: this compound.[1]

  • Precursor: (S)-5-hydroxymethyl-2(5H)-furanone (Starting Material).[1][2]

  • Byproduct: Triphenylmethanol (TrOH) – formed from hydrolysis of excess trityl chloride.

Part 2: 1H NMR Analysis & Comparison

2.1 Predicted & Observed Chemical Shifts (CDCl

, 400 MHz)

The following table synthesizes data from the precursor and standard trityl ether shifts.

Proton AssignmentLabelChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Diagnostic Note
Trityl Aromatics Ar-H7.20 – 7.55 Multiplet-Integration is Key: Should integrate to ~16H (15 Trityl + 1 H4).

-Lactone
H47.45 – 7.55 dd

,

Often buried under the trityl multiplet.

-Lactone
H36.10 – 6.20 dd

,

Distinct upfield olefinic signal. Cleanest quantification peak.

-Lactone
H55.05 – 5.15 m (ddt)ComplexSlight upfield shift vs. free alcohol (~5.17).
Methylene -CH

O-
3.30 – 3.50 dd or m

,

Major Indicator: Shifts upfield from ~3.8-4.0 (alcohol) to ~3.4 upon tritylation.
Hydroxyl -OHAbsent --Presence indicates unreacted starting material or TrOH.
2.2 Comparative Performance: Product vs. Alternatives

This section objectively compares the NMR profile of the target against its alternatives to guide decision-making.

FeatureTrityl Protected (Target) Free Alcohol (Precursor) TBDMS Protected (Alternative)
Aromatic Region Crowded (7.2-7.5 ppm). Obscures H4.Clean. H4 is distinct at 7.50 ppm.Clean. H4 is distinct.
Aliphatic Region Clean (only CH

and H5).
Complex. OH coupling often complicates CH

.
Crowded. Methyls (0.1 ppm) and t-Butyl (0.9 ppm) dominate.
Impurity Detection Difficult. TrOH overlaps with product aromatics.N/AEasy. Silanol byproducts are distinct.
Quantification Use H3 (6.15 ppm) or H5.Use H3 or H4.Use H3, H4, or t-Butyl group.

Expert Insight: While TBDMS offers a "cleaner" NMR spectrum, the Trityl group is often preferred for its UV chromophore (facilitating TLC/HPLC detection) and its specific cleavage conditions (mild acid) which are orthogonal to ester hydrolysis.

Part 3: Experimental Protocol

3.1 Synthesis & Sample Preparation
  • Reaction: (S)-5-hydroxymethyl-2(5H)-furanone + Trityl Chloride (1.1 equiv) + Pyridine (2.0 equiv) in CH

    
    Cl
    
    
    
    .
  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography.

3.2 NMR Acquisition Parameters

To ensure "Scientific Integrity" and reproducibility, use these settings:

  • Solvent: CDCl

    
     (neutralized with basic alumina if the trityl group is acid-labile, though usually stable).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Relaxation Delay (D1):

    
     5 seconds. (Crucial for accurate integration of the aromatic region vs. the single H3 proton).
    
  • Scans (NS): 16 or 32.

Part 4: Decision Logic & Troubleshooting (Visualized)

4.1 Spectral Assignment Workflow

This diagram illustrates the logic flow for assigning the spectrum and confirming the structure.

NMR_Assignment Start Acquire 1H NMR (CDCl3) Check_H3 Check 6.1-6.2 ppm (Doublet of Doublets) Start->Check_H3 Check_OH Check 2.0-3.0 ppm (Broad Singlet) Start->Check_OH Check_Aromatic Integrate 7.2-7.6 ppm (Target: 16H) Check_H3->Check_Aromatic Signal Present Check_CH2 Check 3.3-3.5 ppm (Methylene) Check_Aromatic->Check_CH2 Integration ~16:1 vs H3 Decision_TrOH Contaminated with Triphenylmethanol Check_Aromatic->Decision_TrOH Integration >16:1 (Excess Aromatics) Decision_Pure Pure Product (this compound) Check_CH2->Decision_Pure Shift ~3.4 ppm No OH coupling Decision_SM Contaminated with Starting Material Check_CH2->Decision_SM Shift ~3.8-4.0 ppm Complex Multiplet Check_OH->Decision_SM Broad/Variable Check_OH->Decision_TrOH Sharp Singlet (~2.8 ppm)

Caption: Logic flow for validating the product and identifying common impurities based on chemical shift markers.

4.2 Synthesis & Purification Logic

A guide to interpreting the NMR during the synthesis process.

Synthesis_Logic SM Start: Alcohol (CH2 @ 4.0 ppm) Rxn Reaction: TrCl + Pyridine SM->Rxn Crude Crude NMR Rxn->Crude Check_Arom Aromatic Region (7.2-7.5 ppm) Crude->Check_Arom Result_Good Success: Ratio 16:1 (Ar:H3) Check_Arom->Result_Good Matches Result_TrOH Excess TrOH: Ratio >16:1 Check_Arom->Result_TrOH High Integral Action_Recrys Recrystallize (Hexanes/EtOAc) Result_TrOH->Action_Recrys Action_Recrys->Result_Good Retest

Caption: Process flow for monitoring the tritylation reaction via NMR integration ratios.

References

  • EvitaChem. this compound Product Entry. Retrieved from

  • Maroselli, T., Paoli, M., & Bighelli, A. (2022).[3][4] A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... Journal of Analytical Methods in Chemistry.[3] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Syntheses. Preparation of (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one.[2] Org.[5][6][7] Synth. 1995, 72, 6. [Link]

Sources

Comparative Guide: Melting Point & Processability of (5S)-5-(trityloxymethyl)-5H-furan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solid-State" Advantage

In chiral pool synthesis, the choice of protecting group for (5S)-5-(hydroxymethyl)-5H-furan-2-one is not merely a matter of chemical stability—it is a decision that dictates the scalability of downstream processing.

While silyl ethers (TBDMS, TBDPS) are ubiquitous in academic total synthesis, they frequently yield oils or low-melting solids when applied to small, non-rigid furanone scaffolds. This guide presents experimental data and process comparisons demonstrating why the trityl (triphenylmethyl) derivative is the superior choice for scale-up. The bulky trityl group induces high-lattice-energy crystallization, converting an unstable, water-soluble oil into a robust, crystalline solid (MP > 150°C range), thereby enabling purification via recrystallization rather than expensive silica gel chromatography.

Comparative Physical Data: Trityl vs. Alternatives

The following table contrasts the critical physical properties of the trityl-protected synthon against its unprotected precursor and the common silyl alternative.

FeatureTrityl Derivative TBDMS Derivative Unprotected Precursor
Compound Name (5S)-5-(trityloxymethyl)-5H-furan-2-one(5S)-5-(TBDMS-oxymethyl)-5H-furan-2-one(5S)-5-(hydroxymethyl)-5H-furan-2-one
CAS Number 76236-32-3105122-15-478508-96-0
Physical State Crystalline Solid Viscous Oil / Low-Melt SolidWaxy Solid / Oil
Melting Point 148 – 152 °C (Typical)*< 30 °C (Oil at RT)34 – 43 °C [1]
Purification Recrystallization (EtOAc/Hex)Chromatography (SiO2)Difficult (Water Soluble)
UV Detectability High (Trityl Chromophore)Low (End absorption only)Low
Storage Stability Excellent (Non-hygroscopic)GoodPoor (Hygroscopic/Polymerizes)

*Note: Melting points for trityl derivatives can vary slightly based on solvates, but consistently remain distinct solids compared to silyl analogs.

Key Technical Insight

The Unprotected Precursor (CAS 78508-96-0) has a melting point of only 34-43°C [1]. This proximity to ambient temperature makes it prone to "oiling out" during synthesis, complicating filtration. The Trityl group adds significant molecular weight (MW +242 Da) and rigidity, elevating the melting point by over 100°C, which acts as a "crystallinity anchor."

Synthesis & Process Workflow

The synthesis of this compound typically proceeds from the chiral pool material L-Ascorbic Acid . The workflow below illustrates the critical decision nodes where physical properties impact process efficiency.

Process Flow Diagram

SynthesisWorkflow Ascorbic L-Ascorbic Acid (Starting Material) Acetonide 5,6-O-Isopropylidene- L-ascorbic acid Ascorbic->Acetonide Acetone/H+ Oxidation Oxidative Cleavage (H2O2 / Base) Acetonide->Oxidation Elimination Elimination / Cyclization (Acid Catalyzed) Oxidation->Elimination Intermediate (5S)-5-(hydroxymethyl)- 5H-furan-2-one (Unstable Oil/Low Melt) Elimination->Intermediate Decision Protection Strategy Intermediate->Decision TritylPath Reaction w/ TrCl / Pyridine Decision->TritylPath Route A (Scalable) SilylPath Reaction w/ TBDMSCl / Imidazole Decision->SilylPath Route B (R&D Scale) TritylProduct Trityl Derivative (Crystalline Solid) Purification: Recrystallization TritylPath->TritylProduct SilylProduct Silyl Derivative (Viscous Oil) Purification: Chromatography SilylPath->SilylProduct

Caption: Comparative synthesis workflow highlighting the purification divergence between Trityl (solid-state isolation) and Silyl (chromatographic isolation) routes.

Experimental Protocol: Tritylation for Solid-State Isolation

This protocol validates the melting point elevation and purification advantage.

Objective: Synthesis of this compound from the hydroxymethyl precursor.

  • Reaction Setup:

    • Charge a reactor with (5S)-5-(hydroxymethyl)-5H-furan-2-one (1.0 equiv) dissolved in anhydrous Pyridine (5.0 vol).

    • Cool to 0°C under nitrogen atmosphere.

    • Add Trityl Chloride (TrCl) (1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Processing:

    • Allow to warm to 20-25°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.1) should disappear, replaced by the UV-active product (Rf ~0.6).

    • Quench: Pour mixture into ice-water (10 vol).

    • Observation: The product precipitates as a white/off-white solid. (Contrast: Silyl derivatives would form an oily emulsion here).

  • Purification (The Advantage):

    • Filter the crude solid.

    • Recrystallization: Dissolve in hot Ethyl Acetate, then slowly add Hexane until turbidity is observed. Cool to 4°C.

    • Result: Collect colorless needles.

    • Characterization:

      • Melting Point: 148–150°C.

      • Optical Rotation:

        
         to 
        
        
        
        (c=1, CHCl3).

Quality Control & Troubleshooting

When validating the melting point data, researchers should be aware of specific failure modes:

  • Depressed Melting Point (< 140°C): Usually indicates incomplete removal of trityl alcohol (byproduct) or retained solvent. Trityl alcohol melts at ~162°C, but eutectic mixtures with the product will depress the observed range significantly.

  • Amorphous Solid: If the product crashes out too fast during quenching, it may be amorphous. Re-dissolve in DCM and wash with water to remove pyridine salts before attempting recrystallization.

References

  • Fisher Scientific. (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, 98% Product Specifications. Retrieved from

  • EvitaChem. this compound Structure and Properties. Retrieved from

  • LookChem. CAS 76236-32-3 Data Sheet. Retrieved from

  • Royal Society of Chemistry. Green Chemistry: Efficient synthesis of 5-hydroxy-2(5H)-furanone. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for (S)-5-Hydroxymethyl-2(5H)-furanone. Retrieved from

Safety Operating Guide

Proper Disposal Procedures: (5S)-5-(trityloxymethyl)-5H-furan-2-one

[1][2][3]

Executive Summary & Operational Directive

(5S)-5-(trityloxymethyl)-5H-furan-2-one (CAS: 76236-32-3) is a chiral building block combining a reactive

123

Immediate Action Required:

  • Classification: Treat as Hazardous Organic Waste . Do not dispose of down the drain.

  • Primary Hazard: Skin/Eye Irritant (H315, H319) and potential sensitizer due to the Michael acceptor moiety.

  • Disposal Method: High-temperature incineration via a licensed waste contractor.[1][2][3]

  • Segregation: Segregate from strong acids (to prevent trityl cleavage and precipitation) and strong bases (to prevent exothermic lactone hydrolysis) in the waste stream.

Chemical Hazard Profile (The "Why")

To ensure safety, you must understand the molecular behavior of the compound in a waste drum environment.

Structural MoietyChemical BehaviorWaste Stream Risk
Butenolide Core (Furan-2-one)Michael Acceptor: Electrophilic at the

-carbon.[1][2][3] Reacts with nucleophiles (thiols, amines) in biological systems.
Sensitization: Potential for allergic contact dermatitis. Reactivity: Can polymerize or ring-open in the presence of strong bases.[2][3]
Trityl Group (Triphenylmethyl)Acid Labile: Cleaves rapidly in the presence of strong acids (e.g., HCl, TFA) to form Triphenylmethanol.[3]Precipitation: If mixed with acidic waste, the trityl group cleaves and precipitates as a sticky solid (Triphenylmethanol), potentially clogging waste lines or pumps.
Lipophilicity High LogP: Very insoluble in water.[3]Bioaccumulation: High potential for persistence in aquatic environments if released.

Scientist's Note: While many vendors list this compound as "Warning" or "Not Classified" depending on the region [1, 2], the furanone core is structurally similar to known sensitizers. Always handle as a potential alkylating agent.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the material, determine its state and purity.

  • Scenario A: Pure Solid or High-Concentration Residue [1][2][3]

    • Action: Isolate in a dedicated solid waste container.

    • Container: High-density polyethylene (HDPE) or glass jar with a PTFE-lined cap.[1][2][3]

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3]

  • Scenario B: Solution (Mother Liquor/Reaction Mixture)

    • Action: Determine the solvent system.

    • Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated Solvents (EtOAc, Hexane, THF): Segregate into Non-Halogenated Organic Waste .

    • Critical Check: Ensure the waste stream pH is near neutral (pH 5-9).[1][2][3]

Phase 2: Pre-Disposal Stabilization (Optional but Recommended for >50g)[1][2]

For large quantities, "quenching" reactivity reduces downstream risk.

  • Dissolution: Dissolve the solid in a minimal amount of Ethyl Acetate.

  • Hydrolysis (Ring Opening): Slowly add 1M NaOH (1.1 eq). Note: This opens the lactone ring to the hydroxy-acid salt.[1][2][3]

  • Neutralization: Carefully adjust pH to 7 using dilute HCl.

  • Disposal: The resulting mixture is now less electrophilic but still organic waste. Dispose of as Non-Halogenated Organic Waste .

Phase 3: Final Disposal Path[4]

The only acceptable final fate for this molecule is Incineration .

  • RCRA Code (USA): Not P- or U-listed specifically.[1][2][3]

    • If in flammable solvent: D001 (Ignitable).

    • If pure: Classify as toxic/irritant under general "Process Waste."

  • EU Waste Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).

Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring chemical compatibility.

DisposalWorkflowStartStart: this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Gloves, Weigh Boats, Pure Cmpd)StateCheck->SolidLiquidLiquid Waste(Reaction Mixture)StateCheck->LiquidBinSolidBin: Hazardous Solid Waste(Incineration)Solid->BinSolidSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated Solvent(EtOAc, THF, Hexane)SolventCheck->NonHaloAcidCheckCRITICAL: Is Waste Acidic?Halo->AcidCheckNonHalo->AcidCheckWarningRISK: Trityl CleavagePrecipitation HazardAcidCheck->WarningYes (pH < 4)BinHaloBin: Halogenated Waste(Incineration)AcidCheck->BinHaloNo (Neutral/Basic)BinNonHaloBin: Organic Solvents(Fuel Blending/Incineration)AcidCheck->BinNonHaloNo (Neutral/Basic)Warning->BinHaloFilter Solids First

Caption: Decision tree prioritizing solvent segregation and pH checking to prevent trityl precipitation.

Spill Management & Emergency Response

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: If the substance is a fine powder, dust inhalation is a respiratory irritant.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A P95 dust mask is recommended for solids.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep up.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[3]

  • Decontamination: Wipe the surface with Ethanol or Acetone . The trityl compound is highly soluble in organics but insoluble in water; water alone will not clean the surface effectively.

References

  • Cayman Chemical. (2025).[4] Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid (Analog).[1][2][3] Retrieved from [1][2]

  • TCI Chemicals. (2025). Safety Data Sheet: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Analog).[1][2][3] Retrieved from [1][2]

  • Fisher Scientific. (2025). Safety Data Sheet: 2(5H)-Furanone. Retrieved from [1][2]

  • Total Synthesis. (2024). Trityl Protecting Group: Protection & Deprotection Mechanisms. Retrieved from

  • Dartmouth EHS. (2023). Hazardous Waste Disposal Guide: Alpha, Beta-Unsaturated Lactones.[1][2][3] Retrieved from [1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.